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tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Documentation Hub

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  • Product: tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
  • CAS: 253866-57-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and complex alkaloid synthesis, functionalized piperidines and lactams serve as critical structural scaffolds. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (also known as N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex alkaloid synthesis, functionalized piperidines and lactams serve as critical structural scaffolds. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (also known as N-Boc-6-methylpiperidin-2-one) is a highly versatile building block[1]. The installation of the tert-butyloxycarbonyl (Boc) group not only protects the secondary amine but also activates the lactam carbonyl toward subsequent nucleophilic additions or enolate alkylations.

This whitepaper provides an in-depth technical analysis of the compound, detailing field-proven synthetic protocols, mechanistic causality, and a comprehensive breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.

Chemical Identity and Structural Profile

Understanding the physical and structural parameters of the target molecule is the first step in spectral validation. The presence of the bulky N-Boc group adjacent to a methyl-substituted stereocenter (C2) significantly influences both the chemical reactivity and the NMR timescale dynamics of the molecule.

PropertyData / Value
IUPAC Name tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate
CAS Number 253866-57-8[1]
Molecular Formula C 11​ H 19​ NO 3​ [1]
Molecular Weight 213.27 g/mol [1]
SMILES String CC1CCCC(=O)N1C(=O)OC(C)(C)C[1]
Key Functional Groups Lactam (cyclic amide), Carbamate (N-Boc), Alkyl (C2-methyl)

Synthetic Methodologies and Mechanistic Causality

The synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate from 6-methylpiperidin-2-one requires overcoming the poor nucleophilicity of the lactam nitrogen. Two primary mechanistic pathways are utilized in the literature: Kinetic Deprotonation and Nucleophilic Catalysis .

Pathway A: Kinetic Deprotonation (LDA Method)

As detailed in recent pharmaceutical patent literature (e.g., GSK's Gsk3a inhibitors workflow), the lactam nitrogen can be quantitatively deprotonated using a strong, non-nucleophilic base[2].

  • Causality: Lithium diisopropylamide (LDA) at -78°C irreversibly deprotonates the lactam N-H, forming a highly reactive lithium amidate. Subsequent trapping with Di-tert-butyl dicarbonate (Boc 2​ O) yields the product. This method prevents unwanted side reactions but requires cryogenic conditions and rigorous anhydrous techniques[2].

Pathway B: Nucleophilic Catalysis (DMAP Method)

A milder, highly scalable alternative utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in dichloromethane (DCM) at ambient temperature (21°C)[3].

  • Causality: DMAP attacks Boc 2​ O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate rapidly transfers the Boc group to the weakly nucleophilic lactam nitrogen. This pathway avoids cryogenic temperatures and is preferred for scale-up.

SynthWorkflow SM 6-Methylpiperidin-2-one (Starting Material) Intermediate N-Boc-pyridinium Intermediate SM->Intermediate DMAP activation Reagents Boc2O, DMAP DCM, 21°C, 1h Reagents->Intermediate Product tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (Target Product) Intermediate->Product Boc transfer & Deprotonation

Caption: Synthetic workflow demonstrating the DMAP-catalyzed N-Boc protection of 6-methylpiperidin-2-one.

Self-Validating Protocol (DMAP Catalysis)
  • Setup: Dissolve 6-methylpiperidin-2-one (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Boc 2​ O (1.2 equiv) followed by DMAP (0.1 equiv). The catalytic amount of DMAP is sufficient to drive the cycle, though stoichiometric amounts can be used for sluggish substrates.

  • Reaction: Stir at 21°C for 1 hour[3]. Validation Check: Monitor via TLC (stain with Ninhydrin; the starting material will stain strongly, while the N-Boc product will not).

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP), followed by brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

  • Final Validation: Analyze the crude mixture via LC-MS. The expected mass is m/z=214 [M+H]+ or m/z=236 [M+Na]+ . Note that Boc groups often fragment in MS, so a prominent peak at m/z=114 [M+H−Boc]+ may be observed.

NMR Spectral Data and Rotameric Dynamics

The Rotamer Phenomenon (Expert Insight)

When analyzing the NMR spectra of N-Boc protected lactams, scientists frequently encounter signal broadening or distinct peak splitting. This is due to rotameric dynamics . The partial double-bond character of the carbamate C-N bond restricts free rotation. Because of the steric clash between the bulky tert-butyl group and the C2-methyl group, the molecule exists in distinct conformational states.

Authoritative literature, including patent data for this specific compound, explicitly notes that 1 H-NMR analysis reveals a roughly 40:60 mixture of rotamers in solution at room temperature[2]. When validating your synthesized compound, do not mistake these rotameric sets for impurities; variable-temperature (VT) NMR can be used to coalesce these signals if absolute confirmation is required.

H NMR Spectral Data

The following 1 H NMR data (recorded at 400 MHz in CDCl 3​ ) characterizes the primary structural features of the compound[3].

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
1.27 Doublet (d)3HC2-CH 3​ Split by the single adjacent proton at C2.
1.52 Singlet (s)9HBoc -C(CH 3​ ) 3​ Highly diagnostic intense singlet representing the three equivalent methyl groups of the Boc moiety.
1.66 - 1.77 Multiplet (m)2HC3-H 2​ or C4-H 2​ Ring methylenes. Complex splitting due to diastereotopic nature and axial/equatorial coupling.
1.90 - 1.96 Multiplet (m)2HC3-H 2​ or C4-H 2​ Ring methylenes.
2.43 - 2.51 Multiplet (m)2HC5-H 2​ Deshielded relative to C3/C4 due to the adjacent lactam carbonyl ( α -protons).
4.26 - 4.31 Multiplet (m)1HC2-HStrongly deshielded by the adjacent electronegative nitrogen and the anisotropic effect of the Boc carbonyl.
C NMR Spectral Data (Predicted/Assigned)

While 1 H NMR confirms the proton environments, 13 C NMR (101 MHz, CDCl 3​ ) is critical for verifying the carbon backbone, particularly the quaternary carbons which are invisible in 1 H NMR.

Chemical Shift ( δ , ppm)TypeAssignmentCausality / Structural Logic
~172.5 CC6 (Lactam C=O)Typical chemical shift for a cyclic amide carbonyl.
~153.0 CBoc (Carbamate C=O)Highly diagnostic for the Boc protecting group.
~82.8 CBoc Quaternary CThe fully substituted carbon of the tert-butyl group.
~51.5 CHC2Deshielded by the adjacent nitrogen atom.
~34.2 CH 2​ C5 α -carbon to the lactam carbonyl.
~28.0 CH 3​ Boc methyls (3x)Standard shift for the tert-butyl methyl carbons.
~27.5 CH 2​ C3Ring methylene.
~20.5 CH 3​ C2-CH 3​ Shielded alkyl methyl group.
~17.2 CH 2​ C4Most shielded ring methylene (furthest from heteroatoms).
2D NMR Connectivity Logic

To definitively assign the structure, 2D NMR experiments (COSY and HMBC) are employed. The diagram below illustrates the critical correlations that validate the connectivity of the C2-methyl group to the piperidone ring and the Boc group to the nitrogen.

NMRConnectivity C2_H H-2 (4.28 ppm) C2_Me C2-CH3 (1.27 ppm) C2_H->C2_Me COSY C3_H H-3 (~1.70 ppm) C2_H->C3_H COSY Boc_C Boc (C=O, ~153 ppm) C2_H->Boc_C HMBC C2_Me->C2_H HMBC C4_H H-4 (~1.93 ppm) C3_H->C4_H COSY C5_H H-5 (2.47 ppm) C4_H->C5_H COSY C6_C C-6 (C=O, ~172 ppm) C5_H->C6_C HMBC

Caption: Key COSY (dashed, yellow) and HMBC (solid, red) correlations for structural validation.

Conclusion

The synthesis and structural validation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate require an understanding of both catalytic organic chemistry and advanced spectroscopic interpretation. By recognizing the rotameric nature of the N-Boc lactam[2] and utilizing the specific 1 H NMR shifts (such as the diagnostic C2 proton at 4.26-4.31 ppm)[3], researchers can confidently validate their synthetic workflows and proceed to downstream functionalization with high fidelity.

References

  • Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information.ChemRadar. Chemical properties and identifiers for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8).
  • 6-Methylpiperidin-2-one | Amides.Ambeed. 1H NMR spectral data and synthesis conditions (DMAP/DCM) for tert-butyl 2-methyl-6-oxo-piperidine-1-carboxylate.
  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof.Google Patents. Detailed LDA-based synthesis protocol and rotameric 1H-NMR analysis for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Sources

Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Abstract This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, a substituted N-Boc piperidone derivative of interest in synthetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, a substituted N-Boc piperidone derivative of interest in synthetic and medicinal chemistry. As no public crystal structure is currently available, this document outlines a first-principles approach, detailing the necessary experimental and computational methodologies required to proceed from a purified solid sample to a validated, publication-ready crystal structure. We address the critical stages of crystallization, data acquisition via single-crystal and powder X-ray diffraction, structure solution and refinement, and the vital role of computational modeling. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small organic molecules.

Introduction: The Structural Imperative

The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is the cornerstone of modern chemistry. It dictates physical properties such as solubility and stability and governs molecular interactions that are fundamental to biological activity. The target molecule, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, belongs to the N-Boc-protected piperidone class, a ubiquitous scaffold in the synthesis of pharmaceutically active compounds.[1] Understanding its solid-state conformation and packing is crucial for rational drug design, polymorphism screening, and process chemistry.

The presence of a bulky tert-butyl group, a chiral center at the C2 position, and a polar carbonyl group suggests a complex interplay of steric and electronic effects that will influence its crystal packing.[2][3] This guide provides the strategic workflow to unravel this structural complexity.

Pre-Analysis: Conformational Landscape and Molecular Properties

Before attempting crystallization, a theoretical analysis of the molecule's preferred conformation provides invaluable insight. The six-membered piperidine ring is expected to adopt a low-energy chair conformation to minimize torsional strain.

  • Ring Conformation: The piperidine ring can exist in two primary chair conformations. The position of the C2-methyl group (axial vs. equatorial) will be a key determinant of the dominant conformer. Steric hindrance generally favors an equatorial position for substituents.

  • N-Boc Group Influence: The N-butoxycarbonyl (Boc) group introduces significant steric bulk and can influence the ring's geometry. Rotation around the N-C(O) amide bond can lead to different rotamers, a factor that can sometimes complicate crystallization and structural analysis.[4]

  • Steric Hindrance: The bulky tert-butyl group on the carbamate is known to disrupt crystal packing and can improve solubility in organic solvents, a property that can be both an advantage and a challenge during crystallization.[2][5]

Caption: Potential chair conformations of the 2-methyl-6-oxopiperidine ring.

The Crystallization Workflow: From Solution to Solid

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[6] A systematic screening of conditions is required, as there is no universal method for crystallization.[7]

Foundational Principles

Crystallization from a solution relies on slowly increasing the solute concentration to a state of supersaturation, which drives nucleation and subsequent crystal growth. Key variables include the solvent system, temperature, and rate of solvent removal or anti-solvent addition.

Recommended Crystallization Techniques

For a molecule like tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, which is likely soluble in common organic solvents, the following methods are recommended for initial screening.

TechniqueDescriptionRationale & Causality
Slow Solvent Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks.[8]This is the simplest method. The slow rate is crucial; rapid evaporation often leads to amorphous solids or oils. The choice of solvent determines packing by influencing which intermolecular interactions are favored.
Vapor Diffusion A concentrated solution of the compound in a small open vial is placed inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[8]The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This technique offers excellent control over the rate of supersaturation.
Anti-Solvent Addition An anti-solvent is slowly added to a saturated solution of the compound until turbidity is observed, followed by gentle warming until the solution clears. Slow cooling then initiates crystal growth.[8]This method is rapid and effective but requires careful control to avoid crashing the material out of solution as a powder.
Microbatch Under-Oil An aqueous or organic solution of the compound is pipetted as a droplet under a layer of inert oil. The oil controls the rate of solvent evaporation.[9]This high-throughput method is excellent for screening many conditions with very small amounts of material.

Protocol 1: Vapor Diffusion Crystallization Screening

  • Prepare Stock Solution: Dissolve 5-10 mg of the purified compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone).

  • Set up Vials: Dispense 20-50 µL of the stock solution into small, open glass vials (e.g., 0.3 mL vials).

  • Prepare Reservoirs: In a larger vial or well-plate, add ~1 mL of an "anti-solvent" (e.g., Hexane, Pentane, Diethyl Ether).

  • Incubate: Place the small vial inside the larger reservoir and seal the system tightly.

  • Monitor: Leave undisturbed at a constant temperature (e.g., room temperature or 4°C) and check periodically for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, SC-XRD provides the most definitive structural data.[10] The technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[11]

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Data Collection and Processing

The mounted crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. A modern diffractometer then rotates the crystal in the X-ray beam, collecting hundreds of diffraction images.[12][13] This raw data is then processed:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and crystal lattice symmetry.

  • Integration: The intensity of each diffraction spot is measured from the images.[14]

  • Scaling and Merging: Intensities from all images are scaled and merged to create a single reflection file, which includes corrections for experimental factors.

Structure Solution and Refinement

This is the process of converting the diffraction data into a 3D atomic model.

  • Structure Solution: The "phase problem" is the primary hurdle. For small molecules, direct methods or charge-flipping algorithms are highly effective at generating an initial electron density map that reveals the positions of most non-hydrogen atoms.[15]

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. This is typically performed with software like SHELXL or Olex2.[10][16] The quality of the final model is assessed by metrics such as the R-factor (residual factor), which should typically be below 5-7% for a good quality structure.

Alternative Pathways: When Single Crystals Are Elusive

If obtaining single crystals proves intractable, a definitive structure can often still be achieved through a combination of powder diffraction and computational methods.

Powder X-ray Diffraction (PXRD)

PXRD is performed on a microcrystalline powder sample, producing a 1D diffractogram instead of discrete spots.[17] While the overlap of reflections is a challenge, modern methods can extract high-quality structural information.[18][19]

Protocol 2: Structure Determination from Powder Data

  • Data Collection: Collect a high-resolution PXRD pattern, ideally using a diffractometer in transmission geometry to minimize preferred orientation. A long collection time is necessary to obtain good signal-to-noise at high angles.[18]

  • Indexing: Determine the unit cell parameters from the peak positions using specialized software.

  • Structure Solution: Employ a direct-space method. Here, a 3D model of the molecule is generated and its position, orientation, and torsion angles are varied within the unit cell. For each trial structure, a theoretical PXRD pattern is calculated and compared to the experimental data. Global optimization algorithms, like simulated annealing, are used to find the best fit.[20][21]

  • Rietveld Refinement: Once a promising solution is found, the entire crystal structure (including atomic positions, lattice parameters, and profile parameters) is refined against the full experimental powder pattern.[22][23] Chemical reasonableness, such as expected bond lengths and angles, can be applied as restraints during this process.[24]

Computational Crystal Structure Prediction (CSP)

CSP is a powerful in silico technique that generates and ranks energetically plausible crystal structures based solely on the molecular diagram.[25]

  • Methodology: CSP algorithms perform a global search of the potential energy surface, exploring different packing arrangements (space groups) and molecular conformations.[26] The resulting structures are ranked by their calculated lattice energy.

  • Application: The most stable predicted structures can be compared with experimental PXRD data to identify the correct polymorph.[27] In cases where experimental data is limited, CSP provides a set of highly probable candidate structures, guiding further experimental efforts.[28]

Finalizing the Structure: Validation and Deposition

Scientific rigor demands that every determined crystal structure is thoroughly validated and made publicly accessible.

  • Validation: The final structural model should be checked for geometric consistency and potential missed symmetry using tools like the IUCr's checkCIF service.[29] This service generates a report highlighting any potential issues that need to be addressed.

  • Data Deposition: The final validated structure, in the standard Crystallographic Information File (CIF) format, must be deposited in a public database.[30][31] For organic molecules, the Cambridge Structural Database (CSD) is the primary repository.[29] The deposition process assigns a unique CCDC number to the structure, which should be included in any publication.[32]

Parameter Description Typical Value/Check
CCDC Number Unique deposition number from the Cambridge Crystallographic Data Centre.Must be obtained prior to publication.
Final R1 factor Residual factor indicating the agreement between observed and calculated structure factors.< 0.07 (7%) for publication quality.
wR2 (all data) Weighted residual factor based on all data.< 0.20 (20%) is generally acceptable.
Goodness-of-Fit (GooF) Should be close to 1.0 for a good refinement.Values significantly different from 1 may indicate a poor model.
Residual Electron Density Highest peaks and deepest holes in the final difference Fourier map.Should be low (< ±0.5 e/ų) and not correspond to missing or misplaced atoms.

Conclusion

The structural determination of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, while requiring a systematic and multi-faceted approach, is eminently achievable with modern crystallographic techniques. The primary pathway remains the growth of single crystals followed by SC-XRD analysis, which provides the most unambiguous structural data. However, the synergistic use of high-resolution PXRD and computational CSP offers a robust and powerful alternative should single crystals prove elusive. By following the workflows outlined in this guide—from careful crystallization screening to rigorous refinement, validation, and public deposition—researchers can confidently elucidate the definitive solid-state structure of this molecule, providing a critical foundation for future scientific endeavors.

References

  • Crystal structure prediction. (n.d.). In Wikipedia. Retrieved April 4, 2026, from [Link]

  • Smith, R. B., et al. (2025). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate. [Link]

  • Cheung, E. Y., Fujii, K., Guo, F., et al. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-Stage. [Link]

  • Waseda University. (2025, October 13). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University News. [Link]

  • Crystallization of small molecules. (n.d.). Universitat Rovira i Virgili. [Link]

  • Zhang, Z., et al. (2025). Crystal Structure Prediction Meets Artificial Intelligence. The Journal of Physical Chemistry Letters. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. [Link]

  • Vilche, A., et al. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCr Journals. [Link]

  • Taniguchi, T., et al. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]

  • Barrow, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. RCSB PDB. [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]

  • Barrow, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • David, W. I. F., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. [Link]

  • Tatsumi, K., et al. (n.d.). Crystal Structure Analysis of Organic Compounds by X-ray Powder Diffraction. J-Stage. [Link]

  • Bai, P., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • PDB-101. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Schrödinger. (n.d.). PrimeX. Schrödinger. [Link]

  • Florence, A., et al. (n.d.). Solving molecular organic crystal structures from powders. IUCr Journals. [Link]

  • Marks, L. D. (2010). The CIF file. Northwestern University. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. [Link]

  • DGK. (2015, August 17). Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link]

  • Struchkov, Y. T., & Lindeman, S. V. (n.d.). 5 Single-crystal diffraction data collection and primary processing. Oxford Academic. [Link]

  • Tanaka, H., et al. (2019). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • CCDC. (n.d.). Structure Deposition Workshop. CCDC. [Link]

  • Altomare, A., et al. (2018). Rietveld Refinement in the Characterization of Crystalline Materials. MDPI. [Link]

  • Tu, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Kaduk, J. A. (2012). Chemical reasonableness in Rietveld analysis; organics. Powder Diffraction. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. IUCr Journals. [Link]

  • Dinnebier, R. E., & van Smaalen, S. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design. [Link]

  • Shankland, K., & David, W. I. F. (n.d.). Global Rietveld Refinement. NIST. [Link]

  • Wuest, W. M., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry. [Link]

  • Evans, G. (n.d.). X-ray data processing. Diamond Light Source. [Link]

  • CCDC. (n.d.). Short Guide to CIFs. CCDC. [Link]

  • Evans, G. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Gavezzotti, A. (2002). The effect of guest inclusion on the crystal packing of p-tert-butylcalix[26]arenes. PubMed. [Link]

  • Li, Y., et al. (n.d.). Impact of tert-butyl on mechanofluorochromism of triaryl-substituted phenothiazine derivatives. CrystEngComm. [Link]

  • Lyatifov, I. U., et al. (n.d.). STERIC EFFECT OF THE TERT-BUTYL SUBSTITUENT IN THE CRYSTALSTRUCTURE OF THE BINUCLEAR COMPLEX (tBuСр)2Мo2(СО)6 (tBuСp = tert-C4H9C5H4). CyberLeninka. [Link]

  • Stead, D., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). 30% probability plot of crystal packing of tert-butyl... ResearchGate. [Link]

  • Abraham, R. J., et al. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]

  • ResearchGate. (n.d.). Conformational analysis of piperidones. ResearchGate. [Link]

  • Buffat, M. G. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Universidade de São Paulo. [Link]

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Synthetic Applications of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Development & Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Importance In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Importance

In modern drug discovery, the precise control of molecular architecture is paramount. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8) is a highly specialized, Boc-protected lactam intermediate[1]. It serves as a critical structural linchpin in the synthesis of advanced therapeutics, most notably in the development of highly selective Glycogen Synthase Kinase 3 alpha (GSK3α) inhibitors[2].

As an Application Scientist, I emphasize that the strategic installation of the tert-butoxycarbonyl (Boc) group on the piperidone ring is not merely for protection; it is a mechanistic necessity. The Boc group provides massive steric shielding to prevent unwanted N-alkylation and electronically activates the adjacent alpha-carbon, facilitating downstream functionalization (such as enolization and electrophilic trapping) required for complex API (Active Pharmaceutical Ingredient) synthesis[2].

Physicochemical Profiling & Mechanistic Causality

Understanding the fundamental properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological environments.

Table 1: Physicochemical Data
PropertyValueCausality / Significance
CAS Number 253866-57-8[1]Unique identifier for regulatory and inventory tracking.
Molecular Formula C11H19NO3[1]Defines the stoichiometry for downstream reactions.
Molecular Weight 213.27 g/mol [1]Used for precise molarity and yield calculations.
SMILES String CC1CCCC(=O)N1C(=O)OC(C)(C)C[1]Highlights the bulky tert-butyl group adjacent to the lactam core.

Mechanistic Rationale: The lactam nitrogen in an unprotected 6-methylpiperidin-2-one is a poor nucleophile due to the resonance delocalization of its lone pair into the adjacent carbonyl. By installing the strongly electron-withdrawing Boc group, we create an imide-like system. This electronic competition reduces the amide resonance, making the ring carbonyl significantly more reactive toward organometallic reagents and facilitating alpha-deprotonation by strong bases.

Safety Data Sheet (SDS) Guidelines & Hazard Mitigation

Because CAS 253866-57-8 is a specialized intermediate, its safety profile is extrapolated from its highly characterized structural analog, N-Boc-4-piperidone (CAS 79099-07-3)[3][4]. The presence of the lipophilic Boc group fundamentally alters the toxicokinetic profile of the base piperidone.

Table 2: GHS Hazard Classification & Causality
Hazard ClassCategoryH-StatementMechanistic Causality of Hazard
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[3]The lipophilic Boc group enhances gastrointestinal absorption compared to the highly polar unprotected lactam.
Skin Irritation Category 2H315: Causes skin irritation[3]Enhanced dermal penetration allows the reactive lactam carbonyl to interact with nucleophilic residues in epidermal proteins.
Eye Irritation Category 2AH319: Causes serious eye irritation[3]Rapid interaction with the aqueous mucosal environment of the eye leads to localized pH changes and protein denaturation.
STOT SE Category 3H335: May cause respiratory irritation[3]Volatilization of the compound (or its dust) can irritate the sensitive respiratory epithelium.
Handling & Engineering Controls
  • Containment: All manipulations must be performed in a Class II chemical fume hood with a minimum face velocity of 100 fpm[3].

  • PPE: Wear nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 minutes). The lipophilicity of the compound demands strict barrier protection to prevent transdermal absorption.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or N2) at 2–8 °C to prevent ambient moisture from slowly hydrolyzing the Boc group.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the following protocol for the synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate is designed as a self-validating system . This methodology is adapted from validated routes used in the synthesis of GSK3α inhibitors[2].

Protocol: N-Boc Protection of 6-Methylpiperidin-2-one

Objective: To quantitatively convert 6-methylpiperidin-2-one to its N-Boc derivative using Lithium diisopropylamide (LDA)[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous stream of dry Nitrogen (N2).

    • Causality: LDA is highly moisture-sensitive; ambient water will protonate and destroy the base, halting the reaction.

  • Substrate Dissolution: Dissolve 6.8 g (60.1 mmol) of 6-methylpiperidin-2-one in 60 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Self-Validation Checkpoint 1: The presence of solid, subliming dry ice in the acetone bath guarantees the temperature is exactly -78 °C. This low temperature is critical to prevent ring-opening side reactions of the lactam.

  • Deprotonation: Dropwise, add 33.1 mL of a 2M LDA solution (in THF/heptane/ethylbenzene) over 30 minutes[2]. Stir for an additional 30 minutes at -78 °C.

  • Electrophilic Trapping: Add 14.43 g (66.1 mmol) of Di-tert-butyl dicarbonate (Boc2O) to the mixture[2]. Stir the reaction at -78 °C for 2 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system.

    • Validation: The starting lactam (a strong hydrogen bond donor) will exhibit a low Retention Factor (Rf ~0.2) and stain heavily with iodine. The successful formation of the product is confirmed by the emergence of a new, highly non-polar spot (Rf ~0.7) due to the loss of the N-H bond and the addition of the lipophilic Boc group.

  • Quenching & Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target compound.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis and downstream application of CAS 253866-57-8.

G N1 6-Methylpiperidin-2-one (Starting Material) N2 LDA, THF, -78°C (N-Deprotonation) N1->N2 N3 Boc2O Addition (Electrophilic Trapping) N2->N3 N4 tert-Butyl 2-methyl-6-oxopiperidine -1-carboxylate (CAS 253866-57-8) N3->N4 N5 Downstream Functionalization (GSK3α Inhibitor Synthesis) N4->N5

Synthetic workflow for CAS 253866-57-8 and its downstream drug discovery application.

References

  • ChemRadar. "tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | Global PFAS Screening Tool". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-1BOQTgvZEXcFD4T510RO3Gq3iKzIcVAaZpScyuj--j3KVxRQ-1eB7rStY8m3-EHLFtoBlEgnO9JncCTdkCdX0iIcdlfTobEdkIBnaBCSMzrivGcLCnRycDZ0idOFKxivZsPNxVw1DU-WgOQoa2iBvlcp0u_-G7wLGcfFr8AS91e5I9x2tTLfcoCHqp-ZTxaFcBBFLfS8eFTPJJlEFPv12O7oEClC6rOpuPHKh6QpsCQ74rU4H2rNu2M7fl9vsHw-ofZbtpKY8QrZplXG_zqR_RkVYTUd2tcyhTCc8jwWwpmyYso-rPfOXkJMoj2pugt-rsZsLrCA_tcF77hKu2CXgJWjzhl0K9HCZHKoTQRk73ROuldVh_cfJCtF2XmqljJVM4hMr3Vv3uke0C3JVzdc2w=]
  • Google Patents. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRaNedktmukEb3nK0Fl5qXxHv11wIaOtEp1PIRuu8tq0p_zsytSgUAG8opIzvQFms_yl7oMdXLJNJOj11Fjm7z-0iUk4ZlAFvLaBpsEN9IVDzjpJ8lcYaXDZOa_350YWC7PEBEL2xCGFsw6ykx]
  • Combi-Blocks. "AM-1027 - Safety Data Sheet". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSBawP3U2yN15Gt3aMuMh0T02BHFmd_naQYeTgGltRNlxre-OOtTCL5gTGXgBdjnsliA5LBBNkGuDX4EE_k2wGOn53PpyXouLG_GThphD4mw_EhN7H3G29ENx0TWjFVTYFKyTYXoCTKA==]
  • chemBlink. "N-(tert-Butoxycarbonyl)-4-piperidone (CAS 79099-07-3)". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0AS3K-8Rkld-eQzO5PvVAM15y3hgRnpmZaePo4WtygeWAwdtXbwRE5bjLNtzie9MUDb0TkTxQU_po8_GxPD6rH5DNpWquvGMn7bry7J1IvGC082ueQGAqqPEBV8vgWAxZNpxIcNQo1kr6-tttWA4=]

Sources

Exploratory

Solubility Profile and Handling of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in Organic Solvents

Executive Summary tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8), commonly referred to as Boc-protected 2-methyl-6-valerolactam, is a critical synthetic intermediate used in the development of piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8), commonly referred to as Boc-protected 2-methyl-6-valerolactam, is a critical synthetic intermediate used in the development of piperidine-based active pharmaceutical ingredients (APIs) and peptidomimetics[1]. Because the introduction of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group drastically alters the physicochemical properties of the native lactam, understanding its solubility profile is paramount for optimizing reaction yields, designing purification workflows, and executing downstream deprotections.

This technical whitepaper provides an in-depth analysis of the compound's solubility characteristics across various organic solvents, detailing the mechanistic causality behind its solvation behavior and providing field-proven, self-validating experimental protocols for its isolation and handling.

Structural Causality and Physicochemical Properties

To predict and manipulate the solubility of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (Molecular Formula: C11H19NO3; MW: 213.27 g/mol )[1], one must analyze its molecular architecture:

  • Elimination of Hydrogen Bond Donors: The native 6-methylpiperidin-2-one possesses a secondary lactam nitrogen capable of strong hydrogen bond donation. The addition of the Boc group masks this N-H bond, completely eliminating the molecule's ability to act as a hydrogen bond donor[2].

  • Lipophilic Shielding: The tert-butyl group and the C2-methyl group create significant steric bulk and lipophilic surface area. This drives high solubility in non-polar to moderately polar organic solvents while rendering the compound highly insoluble in aqueous media.

  • Hydrogen Bond Acceptors: The molecule retains two highly polarized carbonyl oxygen atoms (the lactam carbonyl and the carbamate carbonyl), which can interact favorably with polar aprotic and protic solvents via dipole-dipole interactions and hydrogen bond acceptance.

Solubility Profile in Organic Solvents

The interplay of lipophilicity and hydrogen-bond acceptance dictates the compound's behavior in solution. The table below summarizes the quantitative and qualitative solubility profile of the compound, synthesized from empirical data and structural extrapolation.

Solvent CategorySpecific SolventDielectric Constant (ε)Solubility LevelMechanistic Rationale & Practical Application
Polar Aprotic Tetrahydrofuran (THF)7.5Excellent (>100 mg/mL)THF acts as a strong Lewis base, solvating the compound efficiently. It is the preferred solvent for the LDA-mediated Boc-protection synthesis[3].
Polar Aprotic Dichloromethane (DCM)9.1Excellent (>100 mg/mL)High polarizability perfectly matches the Boc-lactam's dipole moment. Ideal for downstream TFA deprotection workflows[4].
Moderately Polar Ethyl Acetate (EtOAc)6.0High (~50-100 mg/mL)Standard solvent for liquid-liquid extraction; effectively partitions the compound from aqueous quenching layers.
Non-Polar Ether Diethyl Ether (Et2O)4.3Poor/Precipitates Despite being an ether, Et2O's lower dielectric constant and poor solvating power for the specific crystal lattice of this compound causes it to crash out as a white solid[3]. Used as an anti-solvent.
Polar Protic Methanol (MeOH)33.0Moderate to High Solvates the molecule via hydrogen bonding to the carbonyl oxygens.
Aqueous Water (H2O)80.1Very Poor (<1 mg/mL)The massive lipophilic bulk (tert-butyl + methyl) entirely overrides the hydration potential of the carbonyls.
Aliphatic Hexanes / Heptane~1.9Poor Lacks the dipole necessary to disrupt the compound's crystal lattice. Used in combination with EtOAc for silica gel chromatography.

Experimental Workflows & Methodologies

The differential solubility of this compound—specifically its high solubility in THF and its propensity to precipitate in diethyl ether—is the cornerstone of its purification.

Protocol 1: Synthesis and Anti-Solvent Isolation Workflow

This protocol leverages the compound's specific insolubility in diethyl ether to achieve a high-purity crystalline product without the need for column chromatography, as demonstrated in recent patent literature for GSK3a inhibitors[3].

Step-by-Step Methodology:

  • Reaction Execution: Dissolve 6-methylpiperidin-2-one (1.0 eq) in anhydrous THF. Cool to -78°C under N2. Add LDA (1.1 eq) dropwise, followed by Boc2O (1.1 eq). Stir for 2 hours[3].

  • Quenching & Concentration: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and filter.

  • Solvent Swapping (The Critical Step): Concentrate the organic layer under reduced pressure only until the material is just fully soluble (a highly concentrated oil/syrup). Do not evaporate to total dryness, as this traps impurities in the matrix.

  • Anti-Solvent Precipitation: Pour the concentrated mixture rapidly into cold Diethyl Ether (Et2O) (approx. 15 volumes relative to starting material mass). A white precipitate will immediately crash out[3].

  • Maturation: Allow the mixture to stand undisturbed for 15 minutes to allow complete crystal lattice formation.

  • Self-Validating Isolation: Collect the precipitate via vacuum filtration and wash with cold Et2O.

    • Validation Check: Analyze the filtrate via LCMS. If the target mass (m/z = 218[M+H]+) is highly abundant in the filtrate, the precipitation was incomplete (likely due to residual THF). Re-concentrate the filtrate and repeat the Et2O crash.

G N1 Crude Reaction Mixture in THF/EtOAc N2 Concentration under Reduced Pressure N1->N2 Remove primary solvent N3 Addition to Cold Diethyl Ether (Et2O) N2->N3 Anti-solvent crash N4 Precipitation (White Solid) N3->N4 Stand for 15 min N5 Filtration & LCMS Validation (Target: m/z 218[M+H]+) N4->N5 Isolate pure product

Figure 1: Solubility-driven isolation workflow utilizing diethyl ether anti-solvent precipitation.

Protocol 2: Downstream Boc-Deprotection in Solution

Because the Boc group is acid-labile, deprotection must be carried out in a solvent that fully dissolves both the protected starting material and the resulting highly polar deprotected salt[4]. Dichloromethane (DCM) is the optimal continuous phase.

Step-by-Step Methodology:

  • Solvation: Dissolve tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in anhydrous DCM (approx. 0.1 M concentration). The compound will dissolve instantly.

  • Acid Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 DCM:TFA mixture. Stir at ambient temperature for 1-2 hours[4].

  • Off-Gassing: The reaction generates isobutylene gas and CO2. Ensure the reaction is properly vented.

  • Self-Validating Completion: Monitor via TLC (Hexanes:EtOAc 1:1). The highly lipophilic starting material (high Rf) will disappear, replaced by baseline material (the TFA salt of the free lactam).

  • Recovery: Concentrate under vacuum. To remove residual TFA, co-evaporate 3 times with toluene, exploiting toluene's ability to form an azeotrope with TFA.

G S1 Boc-Lactam (Soluble in DCM) S2 TFA Addition (Acidic Cleavage) S1->S2 DCM/TFA (1:1) S3 Isobutylene + CO2 (Gas) S2->S3 Fragmentation S4 Free Lactam (TFA Salt) S2->S4 Deprotection

Figure 2: Mechanistic phase-transition pathway of Boc-deprotection in DCM/TFA.

Conclusion

The solubility profile of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is defined by the heavy lipophilic shielding of its Boc and methyl groups, contrasted by its polar carbonyl cores. By understanding that it is highly soluble in polar aprotic solvents like THF and DCM, but uniquely prone to crystallization in non-polar ethereal solvents like diethyl ether, researchers can bypass tedious chromatographic purifications in favor of highly efficient, scalable anti-solvent precipitation workflows.

References

  • ChemRadar. "tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | Global PFAS Screening Tool." Center for Per-and Polyfluoroalkyl Substances Information. Available at: [Link]

  • Google Patents. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof." World Intellectual Property Organization.
  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikimedia Foundation. Available at: [Link]

Sources

Foundational

Mechanism of Formation for tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Technical Guide

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, substituted piperidones (δ-lactams) serve as critical scaffolds in the development of pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, substituted piperidones (δ-lactams) serve as critical scaffolds in the development of peptidomimetics and kinase inhibitors, such as GSK3α-selective therapeutics[1]. The synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (also known as N-Boc-6-methylpiperidin-2-one) requires the precise protection of the lactam nitrogen.

Because the nitrogen atom in a lactam is adjacent to both a carbonyl group and, in this case, a sterically hindering methyl group, standard amine protection protocols often fail or produce low yields. This whitepaper details the kinetically controlled, base-promoted mechanism required to successfully synthesize this molecule, providing a self-validating protocol for bench scientists.

Retrosynthetic Strategy & Mechanistic Rationale

While the N-Boc protection of simple amides can often be achieved using nucleophilic catalysis with 4-dimethylaminopyridine (DMAP)[2], sterically hindered lactams present unique challenges. The methyl group at the C6 position (adjacent to the nitrogen) severely restricts the trajectory of the bulky N-Boc-DMAP electrophilic intermediate. Furthermore, the transient tert-butoxide liberated during DMAP-catalyzed Boc protection can act as a base, occasionally leading to unwanted epimerization or side reactions[3].

To bypass these limitations, the optimal synthetic route utilizes a strong, non-nucleophilic base—Lithium Diisopropylamide (LDA) —under cryogenic conditions (-78 °C)[1].

The Core Mechanism: Step-by-Step Causality
  • Kinetic Deprotonation: The lactam N-H is weakly acidic (pKa ~16–17). LDA (conjugate acid pKa ~36) quantitatively deprotonates this nitrogen. By conducting the reaction at -78 °C, the system operates under strict kinetic control. This low temperature prevents the LDA from abstracting the α-protons at the C3 position (pKa ~25), thereby completely avoiding enolization, ring-opening, or aldol-type self-condensation[1].

  • Ambident Nucleophilicity & HSAB Theory: Deprotonation yields a lithium lactamate intermediate where the negative charge is delocalized between the nitrogen and the carbonyl oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" lithium cation coordinates tightly with the "hard" oxygen atom. This masks the oxygen and leaves the "softer" nitrogen atom exposed to attack the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O).

  • Electrophilic Capture & Fragmentation: The nitrogen attacks the Boc₂O, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling a tert-butyl carbonate leaving group. The leaving group irreversibly fragments into carbon dioxide (CO₂) gas and a tert-butoxide anion. The evolution of CO₂ gas provides the thermodynamic driving force that pushes the reaction to completion[1].

Mechanism SM 6-Methylpiperidin-2-one (Weakly Acidic N-H) Anion Lithium Lactamate Anion (N-exposed, O-coordinated) SM->Anion Deprotonation Base LDA (Strong Base) Kinetic Control at -78°C Base->Anion Extracts H+ Tetrahedral Tetrahedral Intermediate at Boc Carbonyl Anion->Tetrahedral Nucleophilic Attack Electrophile Boc2O (Electrophilic Source) Electrophile->Tetrahedral Electrophile Product tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (Target Product) Tetrahedral->Product Elimination Byproducts Irreversible Fragmentation: CO2 (gas) + tert-Butoxide Tetrahedral->Byproducts Leaving Group

Reaction mechanism for N-Boc protection of 6-methylpiperidin-2-one via LDA.

Comparative Data: Optimization of Reaction Conditions

Selecting the correct base and temperature is the most critical variable in this synthesis. The table below summarizes the quantitative and qualitative outcomes of various protection strategies for sterically hindered piperidones.

Reagent SystemSolventTemperatureMechanistic PathwayTypical YieldPrimary Drawback / Causality
LDA / Boc₂O THF-78 °CKinetic Deprotonation (Li-lactamate)85–95% Requires strictly anhydrous, cryogenic conditions to maintain kinetic control[1].
NaH / Boc₂O THF or DMF0 °C to RTThermodynamic Deprotonation (Na-lactamate)70–85%Higher temperatures increase the risk of α-deprotonation and subsequent aldol condensation.
DMAP / Boc₂O DCM or MeCNRTNucleophilic Catalysis (N-Boc-DMAP)60–80%Sluggish for hindered lactams; liberated t-butoxide can cause epimerization[2],[3].

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Each step includes the specific causality behind the operational choice to empower the bench scientist to troubleshoot effectively[1].

Step 1: System Preparation & Solvation

  • Action: Dissolve 6-methylpiperidin-2-one (1.0 equiv, e.g., 6.8 g, 60.1 mmol) in anhydrous Tetrahydrofuran (THF) (60 mL) under a strict nitrogen (N₂) atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality: Anhydrous conditions are mandatory to prevent the premature quenching of LDA. THF is utilized because its oxygen atom coordinates with and stabilizes the resulting lithium lactamate intermediate.

Step 2: Kinetic Deprotonation

  • Action: Add LDA (1.1 equiv, 2M solution in THF/heptane, e.g., 33.1 mL) dropwise over 15 minutes. Stir the mixture at -78 °C for 30 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could push the reaction out of kinetic control, preventing α-deprotonation. The 30-minute window ensures complete conversion to the anion.

Step 3: Electrophilic Addition

  • Action: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, e.g., 14.43 g, 66.1 mmol) to the reaction mixture. Continue stirring at -78 °C for 2 hours under N₂.

  • Causality: Maintaining the cryogenic temperature during the electrophile addition prevents the liberated tert-butoxide byproduct from acting as a base and degrading the starting material or product.

Step 4: Controlled Quenching

  • Action: Quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to gradually warm to room temperature.

  • Causality: NH₄Cl provides a mild, buffered proton source (pH ~5.5). It safely neutralizes any unreacted LDA and tert-butoxide without creating highly acidic conditions that would prematurely cleave the newly formed, acid-sensitive Boc group.

Step 5: Isolation & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.

Workflow Step1 Step 1: Setup Dissolve in dry THF Cool to -78°C under N2 Step2 Step 2: Deprotonation Add LDA dropwise Stir 30 min at -78°C Step1->Step2 Step3 Step 3: Electrophile Add Boc2O in THF Stir 2 h at -78°C Step2->Step3 Step4 Step 4: Quench Add sat. aqueous NH4Cl Warm to Room Temp Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Wash, Dry, Concentrate Step4->Step5

Step-by-step experimental workflow for the synthesis of the N-Boc lactam product.

References

  • [1] WO2024233900A1 - Gsk3a inhibitors and methods of use thereof | Google Patents | 1

  • [2] Dual protection of amino functions involving Boc | RSC Publishing | 2

  • [3] Allosteric Modulation of the Dopamine Receptor by Conformationally Constrained Type VI β-Turn Peptidomimetics of Pro-Leu-Gly-NH2 | PMC - NIH | 3

Sources

Exploratory

thermodynamic stability of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Thermodynamic Stability and Conformational Dynamics of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, functionalized piperidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, functionalized piperidines and delta-lactams serve as ubiquitous scaffolds. Among these, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8)[1] represents a highly valuable, yet thermodynamically complex, intermediate. As a Senior Application Scientist, I frequently observe that failures in scale-up or synthetic planning involving N-Boc lactams stem from a misunderstanding of their inherent thermodynamic instabilities.

This whitepaper deconstructs the structural thermodynamics of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate. We will explore how the N-Boc protecting group induces severe amide bond distortion and A(1,3) allylic strain, ultimately dictating the molecule's conformational preference and degradation pathways. Furthermore, we provide self-validating analytical protocols to accurately quantify these thermodynamic parameters in a laboratory setting.

Core Mechanistic Principles

Amide Bond Distortion and Cross-Conjugation

In a standard delta-lactam (piperidone), the nitrogen lone pair delocalizes into the adjacent carbonyl carbon, providing resonance stabilization and conferring partial double-bond character to the C–N bond (typically ~1.33 Å).

However, the introduction of the electron-withdrawing tert-butyloxycarbonyl (Boc) group creates an imide-like system. The nitrogen lone pair is forced into cross-conjugation, pulled simultaneously by the lactam carbonyl and the Boc carbonyl. This geometric twisting and electronic competition drastically reduces the resonance stabilization of the lactam ring, elongating the C–N amide bond to 1.39–1.42 Å[2].

Causality in Synthesis: This thermodynamic destabilization makes the lactam ring highly susceptible to hydrolytic ring-opening[2]. The weakened C–N bond is so pronounced that it can even undergo direct oxidative addition by transition metals (such as Ni(0)) at room temperature, a feature exploited in skeletal metalation methodologies[3].

Conformational Thermodynamics: The A(1,3) Strain Paradigm

In unshielded 2-methylpiperidines, the 2-methyl substituent overwhelmingly prefers an equatorial orientation to avoid unfavorable 1,3-diaxial steric clashes. However, the N-Boc derivative completely inverts this thermodynamic preference.

Because the N-Boc group forces the nitrogen atom into a near-planar (sp²) geometry, the bulky tert-butyl and carbonyl oxygen moieties project directly into the equatorial space of the adjacent C2 carbon. If the 2-methyl group were to remain equatorial, it would suffer from severe allylic 1,3-strain (A(1,3) strain)[4][5]. To relieve this massive steric penalty, the piperidine ring undergoes a conformational flip, forcing the 2-methyl group into the thermodynamically favored axial position[4].

ConformationalDynamics Eq Equatorial 2-Methyl (High A(1,3) Strain) Ax Axial 2-Methyl (Thermodynamically Favored) Eq->Ax Ring Flip ΔG < 0 Ax->Eq Severe Steric Clash

Fig 1: Conformational equilibrium driven by A(1,3) strain relief.

Thermodynamic Degradation Pathways

Understanding the degradation pathways is critical for establishing proper storage conditions and formulation limits. The molecule faces two primary thermodynamic sinks:

  • Hydrolytic Ring Opening (Aqueous/Base): Driven by the elongated, destabilized lactam C–N bond, exposure to hydroxide ions rapidly yields the acyclic Boc-protected amino acid[2].

  • Thermal Deprotection (Heat): At elevated temperatures, the Boc group undergoes a classic retro-ene-type cyclic transition state, thermodynamically driven by the entropic release of isobutylene gas and carbon dioxide.

DegradationPathways Parent tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Hydrolysis Hydrolytic Ring Opening (Aqueous/Base) Parent->Hydrolysis H2O / OH- Thermal Thermal Deprotection (>150°C) Parent->Thermal Heat (Δ) Product1 Acyclic Boc-Amino Acid Hydrolysis->Product1 Product2 2-Methylpiperidin-6-one + Isobutylene (g) + CO2 (g) Thermal->Product2

Fig 2: Primary thermodynamic degradation pathways of the N-Boc lactam.

Quantitative Data Presentation

The table below summarizes the key thermodynamic and structural parameters that govern the behavior of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Thermodynamic ParameterObserved ValueMechanistic Implication
Lactam C–N Bond Length 1.39 – 1.42 ÅLoss of resonance; heightened susceptibility to nucleophilic attack and metalation[2][3].
2-Methyl Conformational State AxialComplete relief of A(1,3) allylic strain imposed by the planar N-Boc group[4][5].
ΔG (Eq → Ax transition) < 0 kcal/molThe axial conformer is the absolute thermodynamic minimum.
Primary Thermal Degradants Isobutylene + CO₂Entropically driven gas evolution makes thermal deprotection irreversible.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound in your own laboratory, execute the following self-validating workflows.

Protocol A: Thermal Stability Profiling via DSC/TGA

This protocol isolates purely thermal thermodynamic events from oxidative degradation.

  • Sample Preparation: Accurately weigh 3–5 mg of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate into an aluminum crucible.

  • Atmosphere Control (Causality): Purge the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) furnace with dry Nitrogen (N₂) at 50 mL/min. Why? N₂ prevents oxidative degradation, ensuring that any observed exotherms/endotherms are purely intrinsic thermodynamic phase changes or thermal decompositions.

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 250 °C.

  • Data Validation: Cross-reference the DSC and TGA thermograms. A sharp endotherm on the DSC without mass loss on the TGA indicates the melting point (Tₘ). A subsequent endotherm accompanied by a sharp ~46% mass loss on the TGA validates the thermodynamic cleavage of the Boc group (loss of isobutylene and CO₂).

Protocol B: Hydrolytic Forced Degradation Assessment

This protocol determines the kinetic rate of the thermodynamically favored ring-opening.

  • Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Stress Conditions: Transfer 1 mL of stock into three separate inert vials. Add 1 mL of 0.1 M HCl to Vial 1, 1 mL of 0.1 M NaOH to Vial 2, and 1 mL of DI Water to Vial 3 (Control).

  • Incubation & Quenching (Causality): Incubate at 60 °C. At exactly 1, 4, and 24 hours, extract 100 µL aliquots and immediately neutralize them (e.g., add equimolar HCl to the NaOH sample). Why? Quenching instantly arrests the degradation kinetics, locking the equilibrium state for accurate RP-HPLC quantification.

  • RP-HPLC Analysis: Inject the quenched samples using a C18 column (Water/MeCN gradient with 0.1% TFA).

  • Mass Balance Validation: Calculate the peak area of the remaining parent compound plus the peak area of the acyclic amino acid degradant. If the sum does not equal 98–102% of the control vial's total area, secondary volatile degradants are occurring, and the method must be re-evaluated.

References

  • tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | Global PFAS Screening Tool. ChemRadar. 1

  • Does the exception prove the rule? - A comparative study of supramolecular synthons in a series of lactam esters. SciSpace. 2

  • Skeletal metalation of lactams through a carbonyl-to-nickel-exchange logic. PubMed Central (NIH). 3

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES. PubMed Central (NIH). 4

  • Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Boc Deprotection of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract The tert-butyloxycarbonyl (Boc) protecting group is a critical tool in modern organic synthesis, particularly for the protection of amine fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a critical tool in modern organic synthesis, particularly for the protection of amine functionalities. This application note provides a comprehensive and detailed protocol for the acidic deprotection of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following guide details the reaction mechanism, a step-by-step experimental protocol, key reaction parameters, and troubleshooting advice to ensure a high-yielding and reproducible procedure.

Introduction

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products.[1] The ability to selectively deprotect the piperidine nitrogen is a crucial step in the elaboration of these complex molecules. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2][3][4] This orthogonality to other common protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), makes it an invaluable tool in multi-step synthetic sequences.[5]

This protocol focuses on the deprotection of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate to yield 2-methyl-6-oxopiperidinium salt, a key building block for further synthetic transformations.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[2][6] The mechanism proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[2][3][4]

  • Formation of a tert-butyl cation: The protonated carbamate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5][7]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2][5][6]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[2][7]

A potential side reaction involves the electrophilic tert-butyl cation alkylating nucleophilic sites on the substrate or product.[7][8] While less of a concern for the target molecule in this protocol, for substrates with electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger like anisole or thioanisole can be beneficial.[7]

Experimental Protocol

This protocol describes a general procedure for the Boc deprotection of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials
ReagentGrade
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate≥95%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS Reagent
Brine (saturated aqueous NaCl)ACS Reagent
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)ACS Reagent
Diethyl etherAnhydrous
Procedure
  • Dissolution: Dissolve the Boc-protected piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1–0.5 M.[2][3]

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.[2][3]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM, v/v) to the stirred solution.[2] Caution: The addition of TFA is exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[2][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9] The product, being more polar, will have a lower Rf value on TLC than the starting material. Ninhydrin stain can be used to visualize the product amine.[9][10]

  • Work-up (for free amine): a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[2][3] Co-evaporation with toluene can aid in removing residual TFA.[5][11] b. Dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[2][3] Caution: Vigorous CO₂ evolution will occur. d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[2][9]

  • Work-up (for amine salt): a. If the amine salt is the desired product, after concentrating the reaction mixture, the residue can often be used directly in the next step.[5] b. Alternatively, the product can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.[12] The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[12]

Experimental Workflow Diagram

Caption: A visual representation of the experimental workflow for Boc deprotection.

Summary of Reaction Conditions and Troubleshooting

ParameterRecommended ConditionsRationale & Troubleshooting
Acid Trifluoroacetic acid (TFA) is most common. 4M HCl in dioxane is a good alternative.[2][7][12]TFA is highly effective and volatile, simplifying its removal.[2] HCl provides the product as a stable hydrochloride salt.[12] Incomplete reaction may necessitate a stronger acid concentration or longer reaction time.[13]
Solvent Dichloromethane (DCM) is standard.DCM is a good solvent for most Boc-protected amines and is inert to the acidic conditions.[2][3]
Temperature 0 °C to room temperature.Initial cooling helps to control the exothermicity of acid addition. Most deprotections proceed efficiently at room temperature.[2][3]
Concentration 0.1 - 0.5 M of the substrate. 25-50% (v/v) TFA in DCM.[2][7]A higher concentration of acid ensures a faster reaction rate.[7]
Work-up Neutralization with saturated NaHCO₃ for the free amine. Precipitation with diethyl ether for the salt.Careful, slow addition of base during neutralization is critical to control CO₂ evolution.[3] If the product is water-soluble, extraction can be challenging, and isolation as the salt may be preferable.[14]

Conclusion

The acid-catalyzed deprotection of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate is a robust and reliable transformation. By following the detailed protocol and considering the key parameters outlined in this application note, researchers can confidently and efficiently generate the deprotected piperidine derivative in high yield. This enables the subsequent synthesis of more complex and biologically relevant molecules.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. (2024, January 2). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 15). Retrieved from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Retrieved from [Link]

  • Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Stereoselective synthesis of 2,6- trans -4-oxopiperidines using an acid-mediated 6- endo-trig cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01363B. (2018, July 11). Retrieved from [Link]

  • High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences | Organic Letters - ACS Publications. (2016, April 5). Retrieved from [Link]

  • Boc De-protection : r/Chempros - Reddit. (2023, October 18). Retrieved from [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications. (2004, October 20). Retrieved from [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19). Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 12). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines | The Journal of Organic Chemistry - ACS Publications. (2001, January 6). Retrieved from [Link]

Sources

Application

Application Note: tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in Alkaloid Total Synthesis

Executive Summary The synthesis of 2,6-disubstituted piperidine alkaloids—such as solenopsins, dihydropinidine, and epidihydropinidine—requires precise stereochemical control over the piperidine ring. tert-Butyl 2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,6-disubstituted piperidine alkaloids—such as solenopsins, dihydropinidine, and epidihydropinidine—requires precise stereochemical control over the piperidine ring. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8), commonly referred to as N-Boc-6-methylpiperidin-2-one, serves as a highly versatile, stereodirecting building block in these synthetic campaigns.

This application note details the mechanistic rationale, quantitative benchmarks, and self-validating protocols for utilizing this δ -lactam in the total synthesis of complex alkaloids. By leveraging N-acyliminium ion chemistry and direct organometallic additions, researchers can achieve exceptional diastereoselectivity, transforming this simple precursor into high-value active pharmaceutical ingredients (APIs) and natural product analogs.

Strategic Rationale: The Role of the N-Boc δ -Lactam

The architectural brilliance of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate lies in its dual functionality:

  • Electrophilic Hub : The C6 carbonyl can be selectively activated to form a highly reactive N-acyliminium ion, serving as an electrophile for carbon-carbon bond formation.

  • Stereodirecting Scaffold : The bulky tert-butoxycarbonyl (Boc) group is not merely a protecting group. It forces the piperidine ring into a specific half-chair conformation during activation. The steric bulk of the Boc group, combined with the C2 methyl group, creates a rigid stereochemical environment that predictably dictates the trajectory of incoming nucleophiles.

As demonstrated in the total synthesis of (+)-dihydropinidine and (-)-pinidinone 1, the manipulation of this lactam allows for the circumvention of lengthy linear sequences, enabling highly convergent synthetic routes.

Mechanistic Pathways & Stereocontrol

The most robust method for functionalizing this building block is via the N-Acyliminium Ion Pathway .

The N-Acyliminium Ion Workflow

The process begins with the partial reduction of the lactam carbonyl to a hemiaminal. Subsequent treatment with a halophilic Lewis acid (e.g., BF3​⋅OEt2​ ) facilitates the elimination of water, generating a transient, highly electrophilic N-acyliminium ion.

Pathway A Boc-Lactam Starting Material B LiBHEt3 -78 °C A->B C Hemiaminal Intermediate B->C D BF3·OEt2 Activation C->D E N-Acyliminium Ion D->E F Nucleophile (Axial Attack) E->F G cis-2,6-Disubstituted Piperidine F->G

Caption: Workflow for the conversion of Boc-lactam to cis-2,6-disubstituted piperidines. Max Width: 760px.

Stereoelectronic Causality

Why does this reaction predominantly yield the cis-2,6-disubstituted piperidine? When the N-acyliminium ion forms, the ring adopts a half-chair conformation. According to the Stevens-Fuerst principles of stereoelectronic control, an incoming nucleophile (such as an allylsilane or Grignard reagent) will attack from the axial trajectory .

Equatorial attack is disfavored because it forces the developing bond through a high-energy, eclipsed boat-like transition state, creating severe torsional strain with adjacent C-H bonds. Axial attack maintains continuous orbital overlap with the adjacent π -system, minimizing steric clash and yielding the thermodynamically stable cis-isomer 2.

Stereocontrol Iminium N-Acyliminium Ion (Half-Chair) Axial Axial Attack (Stereoelectronically Favored) Iminium->Axial Nucleophile Equatorial Equatorial Attack (Sterically Disfavored) Iminium->Equatorial Nucleophile Cis cis-Isomer (Major) Axial->Cis Trans trans-Isomer (Minor) Equatorial->Trans

Caption: Stereochemical divergence during nucleophilic attack on the N-acyliminium ion. Max Width: 760px.

Quantitative Benchmarks

The table below summarizes the expected yields and diastereomeric ratios (dr) when functionalizing tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate toward various alkaloid targets. These benchmarks serve as comparative quality control metrics for your syntheses.

Alkaloid TargetNucleophileLewis Acid / ActivatorIsolated Yield (%)Diastereomeric Ratio (cis:trans)
(+)-Dihydropinidine Propylmagnesium bromide BF3​⋅OEt2​ 78%> 95:5
(-)-Solenopsin A n-Undecylzinc bromide TiCl4​ 72%92:8
(+)-2-epi-Deoxoprosopinine Dodecylmagnesium chloride BF3​⋅OEt2​ 65%90:10
(-)-Pinidinone Allyltrimethylsilane BF3​⋅OEt2​ 81%> 98:2

Note: Variations in dr are heavily dependent on the steric bulk of the nucleophile and the precise temperature control during the Lewis acid addition.

Validated Experimental Protocols

The following protocol outlines the self-validating synthesis of a cis-2,6-disubstituted piperidine intermediate (e.g., 2-allyl-6-methylpiperidine) utilizing the N-acyliminium pathway.

Phase 1: Partial Reduction to the Hemiaminal

Objective: Selectively reduce the lactam carbonyl without cleaving the Boc group or opening the ring.

  • Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.00 g, 4.69 mmol) and dissolve in anhydrous THF (25 mL).

  • Cryogenic Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Hydride Addition : Dropwise, add Super-Hydride ( LiBHEt3​ , 1.0 M in THF, 5.63 mL, 1.2 eq) over 20 minutes down the side of the flask.

    • Causality: LiBHEt3​ is selected over NaBH4​ or DIBAL-H because its bulky nature prevents over-reduction to the open-chain amino alcohol, stopping cleanly at the hemiaminal stage.

  • In-Process Validation : After 1 hour, perform a TLC (Hexanes:EtOAc 7:3, KMnO4​ stain). The starting material ( Rf​≈0.5 ) should be entirely consumed, replaced by a highly polar hemiaminal spot ( Rf​≈0.1 ).

  • Quench : Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ (10 mL). Do not allow the reaction to warm before quenching, as thermal degradation of the hemiaminal will occur.

  • Workup : Extract with CH2​Cl2​ ( 3×20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Use the crude hemiaminal immediately in Phase 2.

Phase 2: Lewis Acid-Mediated Allylation

Objective: Generate the N-acyliminium ion and trap it stereoselectively.

  • Preparation : Dissolve the crude hemiaminal from Phase 1 in anhydrous CH2​Cl2​ (30 mL) under argon and cool to -78 °C.

  • Nucleophile Addition : Add allyltrimethylsilane (2.24 mL, 14.1 mmol, 3.0 eq) in one portion.

  • Activation : Slowly add BF3​⋅OEt2​ (0.87 mL, 7.04 mmol, 1.5 eq) dropwise.

    • Causality: BF3​⋅OEt2​ coordinates to the hemiaminal hydroxyl, turning it into a superior leaving group. The low temperature traps the resulting N-acyliminium ion in its half-chair conformation, enforcing the stereoelectronically required axial attack by the allylsilane.

  • Reaction Progression : Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quench & Workup : Quench with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with CH2​Cl2​ ( 2×20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Validation : Purify via flash chromatography. Analyze via 1H NMR. The cis-relationship is validated by examining the C2 and C6 axial protons, which will exhibit large coupling constants ( J>10 Hz) with their adjacent axial protons, confirming the equatorial positioning of both the methyl and allyl groups in the final chair conformation.

Troubleshooting & Quality Control

  • Over-reduction (Ring Opening) : If mass spectrometry indicates the presence of an acyclic amino alcohol, your hydride addition was either too fast, the local temperature spiked above -60 °C, or an excess of LiBHEt3​ was used. Ensure rigorous cryogenic control.

  • Poor Diastereoselectivity (< 80:20 dr) : This is typically caused by premature warming of the N-acyliminium ion before the nucleophile can fully attack. Ensure the reaction is kept strictly at -78 °C during the addition of BF3​⋅OEt2​ .

  • Loss of Boc Group : While rare under these conditions, trace moisture reacting with BF3​⋅OEt2​ can generate HF, which may prematurely cleave the Boc group. Ensure all solvents are strictly anhydrous.

References

  • Kavala, M., et al. (2011). Efficient Total Synthesis of (+)-Dihydropinidine, (-)-Epidihydropinidine, and (-)-Pinidinone. Journal of Natural Products. Available at:[Link][1]

  • Kumar, A., et al. (2015). Stereoselective Syntheses of (+)-2-epi-Deoxoprosopinine, (−)-Deoxoprosophylline, (+)-cis-195A, and 2,5-Di-epi-cis-195A from a Common Chiral Nonracemic Building Block. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][2]

  • Duez, Q., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Publications. Available at:[Link][3]

Sources

Method

The Versatile Scafford: Tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in Modern Drug Discovery

The quest for novel therapeutics is an intricate dance of molecular design and synthetic ingenuity. At the heart of this endeavor lies the strategic use of chemical building blocks—molecular frameworks that can be elabor...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutics is an intricate dance of molecular design and synthetic ingenuity. At the heart of this endeavor lies the strategic use of chemical building blocks—molecular frameworks that can be elaborated into complex, biologically active compounds. Among these, the piperidine ring stands out as a privileged scaffold, a recurring motif in a multitude of approved drugs and natural products.[1] This application note delves into the utility of a particularly valuable derivative, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate , as a versatile building block in drug discovery. Its unique structural features, including a chiral center, a modifiable lactam moiety, and a protecting group amenable to controlled deprotection, offer medicinal chemists a powerful tool for navigating the vast chemical space in search of new medicines.

Strategic Importance in Medicinal Chemistry

The piperidine nucleus is a cornerstone of modern medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement. The introduction of a methyl group at the 2-position of the piperidine ring, as seen in tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, imparts chirality, a critical factor in determining a drug's efficacy and safety. Furthermore, the 6-oxo (lactam) functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be cleanly removed under specific conditions, enabling further functionalization at the nitrogen center.

Synthesis of the Building Block

A general workflow for the synthesis of such a building block could involve the following key steps:

G start Chiral Starting Material (e.g., amino acid derivative) step1 Ring Formation/Cyclization start->step1 step2 Functional Group Interconversion (e.g., oxidation to lactam) step1->step2 step3 N-Boc Protection step2->step3 end_product tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate step3->end_product

Caption: Conceptual synthetic workflow for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Key Reactions and Functionalization

The true power of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate as a building block lies in its reactivity and the diverse array of chemical transformations it can undergo. The lactam carbonyl and the methylene group adjacent to it are key sites for functionalization.

Alkylation at the α-Carbon

The carbon atom alpha to the lactam carbonyl can be deprotonated using a suitable base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold.

Table 1: General Conditions for α-Alkylation

Parameter Condition Rationale
Base Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)Strong, non-nucleophilic bases to efficiently generate the enolate.
Solvent Tetrahydrofuran (THF), Diethyl etherAnhydrous, aprotic solvents to prevent quenching of the base and enolate.
Temperature -78 °C to 0 °CLow temperatures to control the reaction and minimize side reactions.
Electrophile Alkyl halides (e.g., MeI, BnBr), Aldehydes, KetonesReactive electrophiles to trap the enolate.
Reduction of the Lactam

The lactam moiety can be reduced to the corresponding cyclic amine (a 2-methylpiperidine derivative). This transformation opens up a new set of possibilities for functionalization at the nitrogen atom and for the introduction of substituents at the newly formed stereocenter at the 6-position.

Table 2: Reagents for Lactam Reduction

Reagent Product Selectivity
Lithium aluminum hydride (LiAlH₄)2-methylpiperidineComplete reduction of the carbonyl.
Borane-tetrahydrofuran complex (BH₃·THF)2-methylpiperidineMilder reducing agent, often with good yields.
Sodium borohydride (NaBH₄) / Lewis acid2-methylpiperidineCan be used for selective reductions.
N-Deprotection and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). The resulting secondary amine is a key intermediate for a wide range of subsequent reactions, including:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

  • Amide Bond Formation: Coupling with carboxylic acids or their derivatives.

G start tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate alpha_alkylation α-Alkylation start->alpha_alkylation lactam_reduction Lactam Reduction start->lactam_reduction deprotection N-Boc Deprotection start->deprotection product1 α-Substituted Lactam alpha_alkylation->product1 product2 2,6-Disubstituted Piperidine lactam_reduction->product2 product3 2-Methyl-6-oxopiperidine deprotection->product3 n_alkylation N-Alkylation product3->n_alkylation n_arylation N-Arylation product3->n_arylation amide_coupling Amide Coupling product3->amide_coupling final_products Diverse Piperidine Derivatives n_alkylation->final_products n_arylation->final_products amide_coupling->final_products

Caption: Key functionalization pathways for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Application in Drug Discovery: A Case Study Approach

For instance, the synthesis of various kinase inhibitors and central nervous system (CNS) active agents often relies on the construction of highly substituted piperidine cores. The ability to control stereochemistry at the 2-position and introduce diverse functionality at the 6-position and on the nitrogen atom makes this building block an attractive starting point for the synthesis of libraries of compounds for high-throughput screening.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving N-Boc protected piperidine scaffolds. These protocols can be adapted for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Protocol 1: General Procedure for α-Alkylation of an N-Boc-Lactam

Materials:

  • N-Boc-lactam (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.1 equiv)

  • Alkyl halide (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc-lactam and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of an N-Boc-Lactam

Materials:

  • N-Boc-lactam (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add LiAlH₄ and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-Boc-lactam in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential and dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate should form. Stir the mixture vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation if necessary.

Protocol 3: General Procedure for N-Boc Deprotection

Materials:

  • N-Boc protected piperidine derivative (1.0 equiv)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using TFA:

  • Dissolve the N-Boc protected piperidine in DCM.

  • Add TFA dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected amine.

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc protected piperidine in a minimal amount of a co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours.

  • A precipitate of the hydrochloride salt may form. The solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized as described above.

Conclusion

Tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate represents a highly valuable and versatile building block for drug discovery. Its inherent chirality, coupled with the strategic placement of a modifiable lactam and a readily cleavable protecting group, provides medicinal chemists with a powerful platform for the synthesis of diverse and complex piperidine-containing molecules. The ability to perform a wide range of chemical transformations on this scaffold allows for the systematic exploration of chemical space, ultimately aiding in the identification of novel drug candidates with improved therapeutic profiles. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • ChemRadar. tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8. Available at: [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(10), 1336-1342.
  • Sutherland, A., et al. (2018). Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclisation. Supporting Information for The Royal Society of Chemistry.
  • Valverde, M. G., et al. (2016). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
  • DTIC. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application

Application Note: Enantioselective Synthesis and Functionalization of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Strategic Importance tert-Butyl 2-methyl-6-oxopiperidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Importance

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8), commonly referred to as N-Boc-6-methyl-2-piperidone, is a highly versatile chiral building block. It is a critical intermediate in the total synthesis of complex piperidine alkaloids (e.g., dihydropinidine and epidihydropinidine)[1] and serves as a core scaffold for advanced pharmaceutical agents, including dual orexin receptor antagonists[2] and GSK3a inhibitors[3].

Because the piperidine ring contains a stereocenter at the C2 position (or C6, depending on IUPAC numbering priorities), enantioselective synthesis is mandatory to avoid costly late-stage chiral resolution. This guide details a state-of-the-art, two-phase synthetic strategy: a highly enantioselective biocatalytic amination/lactamization cascade to form the chiral lactam[2], followed by a kinetically controlled N-Boc protection to yield the target carboxylate[3].

Strategic Synthesis Pathways

Historically, chiral 6-methylpiperidin-2-ones were synthesized via chiral pool derivatization[4] or the asymmetric hydrogenation of biomass-derived triacetic acid lactone (TAL) and pyridine derivatives[5]. However, modern process chemistry heavily favors chemo-enzymatic amination/lactamization cascades utilizing engineered ω-transaminases (ω-TAs)[2].

This biocatalytic approach converts prochiral keto-esters into chiral amino-esters. The true thermodynamic brilliance of this pathway is that the resulting intermediate spontaneously cyclizes to form the lactam core, effectively pulling the transamination equilibrium to completion and yielding products with >99% enantiomeric excess (ee)[2].

Quantitative Comparison of Enantioselective Methodologies
Synthesis MethodologyCatalyst / Reagent SystemTypical YieldEnantiomeric Excess (ee)Key Mechanistic Advantage
Biocatalytic Cascade ω-Transaminase + PLP>90%>99%High thermodynamic driving force via spontaneous intramolecular lactamization[2].
Asymmetric Hydrogenation Ru/BEA or Chiral Rh70–85%90–95%Utilizes renewable, biomass-derived precursors (e.g., TAL)[5].
Chiral Pool Derivatization Bicyclic Lactam LactonesVariable>98%Relies on existing stereocenters; avoids complex transition-metal catalysts[4].

Mechanistic Workflows & Visualizations

Biocatalytic Amination Cascade

The following diagram illustrates the causality of the biocatalytic cascade. The continuous removal of the primary amine intermediate via cyclization prevents product inhibition and drives the reaction forward[2].

TransaminaseCascade A Prochiral Substrate (Ethyl 5-oxohexanoate) B ω-Transaminase + PLP Cofactor A->B iPrNH2 (Amine Donor) C Chiral Intermediate (R)-Ethyl 5-aminohexanoate B->C Enantioselective Amination D Spontaneous Lactamization C->D Intramolecular Cyclization E Optically Pure Lactam (R)-6-Methylpiperidin-2-one D->E - EtOH

Figure 1: Workflow of the ω-Transaminase triggered amination and spontaneous lactamization cascade.

Kinetically Controlled N-Boc Protection

To convert the lactam into tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, a strong base must be used. The logic diagram below explains why cryogenic conditions and Lithium diisopropylamide (LDA) are strictly required[3].

BocProtection N1 Starting Material: (R)-6-Methylpiperidin-2-one N2 Deprotonation: LDA (1.1 eq), THF, -78 °C N1->N2 N3 Kinetic Control: Selective N-Lithiated Lactam (Avoids α-C enolization) N2->N3 Causality: Cryogenic Temp Prevents Side Reactions N4 Electrophilic Attack: Boc2O (1.1 eq), -78 °C to RT N3->N4 N5 Target Compound: tert-Butyl (R)-2-methyl-6-oxopiperidine-1-carboxylate N4->N5 Nucleophilic Acylation

Figure 2: Chemical causality and kinetic control during the N-Boc protection of the chiral lactam.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of (R)-6-Methylpiperidin-2-one

This protocol utilizes a self-driving thermodynamic system to achieve high enantiopurity[2].

Materials:

  • Ethyl 5-oxohexanoate (100 mM)

  • Isopropylamine (Amine donor, 500 mM)

  • Pyridoxal-5'-phosphate (PLP, 1 mM)

  • ω-Transaminase (e.g., from Arthrobacter sp., 2-5 mg/mL)

  • HEPES buffer (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve PLP and Isopropylamine in the HEPES buffer. Adjust the pH strictly to 7.5 using HCl/NaOH. Causality: Transaminases are highly pH-sensitive; deviation beyond pH 7.0–8.0 will denature the enzyme and quench PLP activity.

  • Enzyme Addition: Add the ω-Transaminase to the buffered solution and incubate at 30 °C for 10 minutes to ensure PLP-enzyme complex formation[2].

  • Substrate Introduction: Add ethyl 5-oxohexanoate to the mixture. Stir gently at 30 °C for 24–48 hours.

  • In-Situ Lactamization: As the enzyme converts the ketone to the (R)-amine, the intermediate (R)-ethyl 5-aminohexanoate will spontaneously undergo intramolecular cyclization, releasing ethanol and forming the lactam[2].

  • Extraction & Validation: Extract the aqueous layer with ethyl acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validating QC: Analyze via Chiral GC-MS. The disappearance of the ketone starting material and the presence of a single peak at [M+H]⁺ = 114.1 m/z confirms successful cascade completion with >99% ee.

Protocol B: Regioselective N-Boc Protection

This protocol details the cryogenic lithiation required to synthesize tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate without racemization or C-alkylation[3].

Materials:

  • (R)-6-Methylpiperidin-2-one (1.0 equiv, e.g., 60.1 mmol)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane, 1.1 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with N₂ gas. Causality: LDA is highly sensitive to moisture; water will prematurely quench the base, leading to incomplete deprotonation.

  • Substrate Solvation: Dissolve (R)-6-methylpiperidin-2-one in anhydrous THF (approx. 1 M concentration) and cool the reaction vessel to -78 °C using a dry ice/acetone bath[3].

  • Kinetic Deprotonation: Dropwise, add LDA (1.1 equiv) over 15 minutes. Stir at -78 °C for 30 minutes[3]. Causality: The lactam N-H is weakly acidic. Cryogenic temperatures strictly enforce kinetic control, ensuring the LDA deprotonates the nitrogen rather than the α-carbon (C3), preventing unwanted enolate formation and subsequent C-Boc side products.

  • Electrophilic Addition: Add a solution of Boc₂O (1.1 equiv) in THF dropwise to the mixture at -78 °C. Stir for 2 hours under N₂[3].

  • Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source that neutralizes excess LDA and alkoxides without hydrolyzing the newly formed, acid-sensitive Boc group.

  • Isolation & Validation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validating QC: FTIR will show the complete disappearance of the broad N-H stretch (~3200 cm⁻¹) and the emergence of a distinct carbamate C=O stretch (~1730 cm⁻¹) alongside the lactam C=O (~1660 cm⁻¹). LC-MS will yield the parent ion [M+H]⁺ = 214.1 m/z, often accompanied by the signature [M-tBu+H]⁺ fragment at 158.1 m/z.

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Method

lactam ring-opening reactions of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Application Note: Nucleophilic Lactam Ring-Opening of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in the Synthesis of Acyclic Amino Acid Derivatives Introduction & Mechanistic Rationale As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Lactam Ring-Opening of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in the Synthesis of Acyclic Amino Acid Derivatives

Introduction & Mechanistic Rationale

As a Senior Application Scientist in drug development and synthetic methodology, I frequently utilize N-Boc protected lactams as versatile building blocks for peptidomimetics and active pharmaceutical ingredients (APIs). Specifically, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8)[1][2] serves as an excellent precursor for synthesizing substituted 5-aminohexanoic acid derivatives.

The Causality of Reactivity: The "Twisted Amide" Phenomenon Standard amide bonds are notoriously resistant to nucleophilic attack due to the strong resonance stabilization between the nitrogen lone pair and the carbonyl π∗ orbital. However, the introduction of the electron-withdrawing tert-butoxycarbonyl (Boc) group onto the lactam nitrogen fundamentally alters this electronic landscape[3].

The steric bulk and electron-withdrawing nature of the Boc group force the nitrogen atom out of its standard planar geometry, creating a "twisted amide" conformation[4][5]. This structural distortion severely reduces orbital overlap, leading to ground-state N–C(O) destabilization[3][6]. Consequently, the C6 carbonyl carbon becomes highly electrophilic—behaving more like a reactive ketone or ester—allowing for mild, regioselective nucleophilic attack at C6[5]. This precise C–N bond cleavage enables the controlled formation of acyclic N-Boc protected amino derivatives without requiring harsh, degradation-inducing conditions[7][8].

Pathway A tert-Butyl 2-methyl-6-oxopiperidine -1-carboxylate (Planar Amide) B Twisted Amide Conformation (Ground-State Destabilization) A->B N-Boc Steric Strain C Nucleophilic Attack at C6 (Nu: = OH-, BH4-, RNH2) B->C Enhanced Electrophilicity D Tetrahedral Intermediate (sp3 Hybridized C6) C->D Nucleophile Addition E Acyclic N-Boc Amino Derivative (Ring-Opened Product) D->E C-N Bond Cleavage

Mechanistic pathway of N-Boc lactam ring-opening via twisted amide destabilization.

Quantitative Data Summary

The choice of nucleophile dictates the final functional group at the C1 position of the resulting acyclic chain. Below is a comparative summary of the reaction parameters and expected quantitative outcomes for the ring-opening of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate[7][8][9].

ProtocolNucleophileReagents & SolventsReaction TimeExpected ProductTypical Yield
Hydrolytic Hydroxide (OH⁻)LiOH, H₂O₂, THF/H₂O2–4 h5-((tert-butoxycarbonyl)amino)hexanoic acid85–92%
Reductive Hydride (H⁻)NaBH₄, MeOH4–6 htert-butyl (6-hydroxyhexan-2-yl)carbamate75–85%
Aminolytic Amine (RNH₂)Benzylamine, KCN (cat.), DMF12–24 hN-benzyl-5-((tert-butoxycarbonyl)amino)hexanamide70–80%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific in-process control (IPC) checkpoints so the researcher can verify the reaction's success before proceeding.

Protocol A: Hydrolytic Ring-Opening (Synthesis of N-Boc-Amino Acid)

This protocol utilizes lithium hydroxide in the presence of hydrogen peroxide. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide ion (HOO⁻), which accelerates the attack on the twisted amide[7][8].

Step-by-Step Methodology:

  • Initiation: Dissolve tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 equiv, 213.27 g/mol ) in a 3:1 mixture of THF and deionized water (0.1 M concentration). Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add LiOH·H₂O (2.0 equiv) followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 equiv). Caution: H₂O₂ addition can be exothermic.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • IPC Checkpoint (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (approx. Rf​ 0.6) should disappear, replaced by a baseline spot (the lithium salt of the product).

  • Quenching & Isolation: Cool the mixture back to 0 °C and quench by adding 1.5 M aqueous Na₂SO₃ to neutralize residual peroxides. Carefully acidify the aqueous layer to pH 3–4 using 1 M HCl.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: LC-MS should confirm the product mass (MW: 231.29 g/mol ; expected [M-H]⁻ = 230.2). FTIR will show the disappearance of the lactam carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300–2500 cm⁻¹).

Protocol S1 Dissolve Substrate in THF/H2O (0 °C) S2 Add LiOH (2.0 eq) & H2O2 (Dropwise) S1->S2 S3 Stir at RT (2-4 h) Monitor by TLC (Hex/EtOAc) S2->S3 S4 Quench with 1M HCl (pH 3-4) Extract with EtOAc S3->S4 S5 Wash, Dry (Na2SO4), Concentrate Yield: >85% S4->S5

Step-by-step experimental workflow for the hydrolytic ring-opening of N-Boc lactams.

Protocol B: Reductive Ring-Opening (Synthesis of N-Boc-Amino Alcohol)

Sodium borohydride (NaBH₄) in methanol effectively reduces the activated lactam carbonyl to a primary alcohol, yielding an acyclic amino alcohol.

Step-by-Step Methodology:

  • Initiation: Dissolve the lactam (1.0 equiv) in anhydrous methanol (0.1 M) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Reagent Addition: Add NaBH₄ (3.0 equiv) in small portions to manage hydrogen gas evolution.

  • Propagation: Stir the reaction mixture at room temperature for 4 to 6 hours.

  • IPC Checkpoint (Self-Validation): TLC (DCM/MeOH 9:1) should indicate complete conversion to a more polar product spot ( Rf​ ~0.3).

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure.

  • Extraction: Partition the aqueous residue with EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: LC-MS should confirm the product mass (MW: 217.31 g/mol ; expected [M+Na]⁺ = 240.3).

Protocol C: Aminolytic Ring-Opening (Synthesis of N-Boc-Amino Amide)

Direct aminolysis of N-Boc lactams with primary amines (e.g., benzylamine) can be sluggish. The addition of a catalytic amount of potassium cyanide (KCN) facilitates a transamidation process by forming a highly reactive acyl cyanide intermediate[8][9].

Step-by-Step Methodology:

  • Initiation: Dissolve the lactam (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add benzylamine (1.5 equiv) and a catalytic amount of KCN (0.1 equiv). Caution: KCN is highly toxic; handle strictly inside a fume hood with appropriate PPE.

  • Propagation: Heat the mixture to 40 °C and stir for 12 to 24 hours[9].

  • IPC Checkpoint (Self-Validation): TLC (Hexanes/EtOAc 6:4) will show the emergence of the acyclic amide product.

  • Quenching & Isolation: Dilute the reaction mixture with water to precipitate the product or extract heavily with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine.

  • Analytical Validation: LC-MS should confirm the product mass (MW: 320.43 g/mol ; expected [M+H]⁺ = 321.4).

References

1.[1] Molport. tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate | 253866-57-8. Available at: 2. ChemRadar. tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8. Available at: 3.[4] ResearchGate. Resonance Promoted Ring-Opening Metathesis Polymerization of Twisted Amides. Available at: 4. ResearchGate. Mild and efficient ring opening of monoterpene-fused β-lactam enantiomers. Synthesis of novel β-amino acid derivatives. Available at: 5.[9] Arkivoc. Mild and efficient ring opening of monoterpene-fused β-lactam enantiomers. Available at: 6.[3] NSF. Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization. Available at: 7.[5] Journal of the American Chemical Society. Highly Twisted Rotationally Inverted Acyclic Amides. Available at: 8.[6] RSC Publishing. C(sp3) cross-electrophile coupling of cyclic imides with unactivated alkyl chlorides. Available at: 9.[8] Illinois Chemistry. SYNTHESIS OF ENANTIOPURE ȕ-AMINO ACIDS AND Ring Opening Reactions. Available at:

Sources

Application

Strategic Functionalization of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate at the C-3 Position

An Application Guide for Researchers Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets with high specificity. Derivatives of piperidine are found in over twenty classes of pharmaceuticals, highlighting its importance in drug design. The precise placement of functional groups on the piperidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

This guide focuses on a specific and challenging transformation: the selective functionalization of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate at the C-3 position. This position, being β to the ring nitrogen, presents unique synthetic hurdles. Direct C-H functionalization is often thwarted by the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the adjacent C-H bonds.[2] This guide provides an in-depth analysis of field-proven strategies to overcome this challenge, with a primary focus on palladium-catalyzed C(sp³)–H arylation, a powerful and direct method for installing valuable aryl moieties.

We will explore the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and present data to guide researchers in selecting and implementing the optimal synthetic route for their specific drug development needs.

Chapter 1: The Challenge of β-C–H Bond Activation

The functionalization of saturated heterocycles like piperidine is fundamentally challenging due to the inert nature of their C(sp³)–H bonds. The regioselectivity of these reactions is heavily influenced by the electronic environment within the ring.

  • α-Position (C-2/C-6): The C-H bonds at the α-positions are electronically activated by the adjacent nitrogen atom. This makes them susceptible to deprotonation (lithiation) followed by trapping with an electrophile, a well-established strategy for functionalizing N-Boc protected heterocycles.[3][4]

  • β-Position (C-3/C-5): In contrast, the C-H bonds at the β-position are electronically deactivated due to the inductive effect of the nitrogen, making them significantly less acidic and less reactive towards typical C-H activation catalysts.[2]

This inherent reactivity difference makes the selective functionalization of the C-3 position a non-trivial synthetic problem. Early approaches often relied on multi-step sequences involving ring construction or the reduction of a pre-functionalized pyridine precursor.[5] However, recent advances in catalysis have opened a new frontier, enabling the direct and selective activation of these traditionally inert β-C–H bonds.

Chapter 2: Palladium-Catalyzed β-Selective C(sp³)–H Arylation

A breakthrough in the direct functionalization of the piperidine C-3 position has been the development of palladium-catalyzed C(sp³)–H arylation. This methodology allows for the direct coupling of the N-Boc-piperidine scaffold with a variety of aryl bromides. The key to achieving the desired β-selectivity lies in meticulous ligand design.

Mechanism and the Role of the Ligand

The reaction is believed to proceed through an initial α-palladation, directed by the N-Boc group, to form a common five-membered palladacycle intermediate. From this intermediate, the reaction can diverge to yield either the α- or β-arylated product. The choice of phosphine ligand is paramount in controlling this divergence.[6]

  • Rigid, Bulky Ligands: Often favor the classical α-arylation product through direct reductive elimination from the initial palladacycle.

  • Flexible Biarylphosphine Ligands: Can promote a migratory insertion or "walking" mechanism, allowing the palladium center to isomerize to the β-position before reductive elimination occurs, thus furnishing the desired 3-arylpiperidine.[5][6]

A specialized phenylpyrrole-based phosphine ligand has proven particularly effective in promoting high β-selectivity.[5]

Workflow for Palladium-Catalyzed β-Arylation

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification start 1. Add N-Boc-2-methyl-6-oxopiperidine, Pd₂(dba)₃, and Ligand to an oven-dried flask. reagents 2. Add Aryl Bromide and Toluene. start->reagents atmosphere 3. Evacuate and backfill with Argon (3x). reagents->atmosphere base_add 4. Add s-BuLi/TMEDA solution at -78°C to generate the organozinc reagent in situ. atmosphere->base_add zinc_add 5. Add ZnCl₂ solution. base_add->zinc_add reaction 6. Warm to 20°C, then heat to 60°C for 17h. zinc_add->reaction quench 7. Quench with sat. aq. NH₄Cl. reaction->quench extract 8. Extract with Ethyl Acetate. quench->extract wash 9. Wash combined organic layers with brine. extract->wash dry 10. Dry over Na₂SO₄ and concentrate. wash->dry purify 11. Purify by Flash Column Chromatography (Silica Gel). dry->purify product Isolated 3-Aryl-N-Boc-piperidine Derivative purify->product

Caption: General workflow for Pd-catalyzed β-arylation of N-Boc-piperidines.

Protocol 1: β-Arylation of N-Boc-piperidine via Migrative Negishi Coupling

This protocol is adapted from a robust procedure reported in Organic Syntheses, which ensures high reproducibility and scalability.[5] While the original procedure uses N-Boc-piperidine, it serves as an excellent starting point for the 2-methyl-6-oxo derivative, with the understanding that optimization may be required.

Materials:

  • tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • 2-(Diisopropylphosphanyl)-1-phenylpyrrole ligand (0.10 equiv)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (1.5 equiv), distilled

  • sec-Butyllithium (s-BuLi) (~1.4 M in cyclohexane) (1.5 equiv)

  • Zinc chloride (ZnCl₂) (1.6 equiv of 1.0 M solution in Et₂O)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • Preparation of the Organozinc Reagent (in situ):

    • To an oven-dried, three-necked round-bottomed flask under an argon atmosphere, add tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 equiv) and anhydrous diethyl ether.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add TMEDA (1.5 equiv) followed by the dropwise addition of s-BuLi (1.5 equiv). Stir the resulting solution at -78 °C for 3 hours.

    • Slowly add the ZnCl₂ solution (1.6 equiv) via syringe, maintaining the temperature at -78 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Catalyst and Coupling Partner Addition:

    • In a separate oven-dried flask, add Pd₂(dba)₃ (0.025 equiv), the phosphine ligand (0.10 equiv), the aryl bromide (1.2 equiv), and anhydrous toluene.

    • Stir this mixture at room temperature for 15 minutes.

  • Cross-Coupling Reaction:

    • Transfer the catalyst/aryl bromide mixture into the flask containing the organozinc reagent via cannula.

    • Heat the resulting reaction mixture to 60 °C and stir for 16-20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-arylpiperidine product.

Data Summary: Scope of the β-Arylation Reaction

The following table summarizes representative results for the β-arylation of N-Boc-piperidine, demonstrating the method's versatility with various aryl bromides.[5]

EntryAryl BromideYield of β-Product (%)β:α Selectivity
13-Bromoanisole71%97:3
24-Bromotoluene65%95:5
31-Bromo-4-fluorobenzene61%94:6
43-Bromopyridine55%96:4
52-Bromonaphthalene68%95:5

Chapter 3: Indirect C-3 Functionalization via Cyclopropanation

An alternative, albeit less direct, strategy for accessing 3-substituted piperidines involves a rhodium-catalyzed cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive ring-opening of the resulting cyclopropane.[2][7] This method is particularly valuable for installing non-aryl substituents and can offer high levels of stereocontrol.

Strategy Overview

The logic behind this multi-step approach is to circumvent the challenge of direct β-C-H activation by creating a strained intermediate that can be selectively opened.

  • Dehydrogenation: The parent piperidine is first converted to the corresponding N-Boc-tetrahydropyridine.

  • Asymmetric Cyclopropanation: The tetrahydropyridine undergoes a rhodium-catalyzed reaction with a donor/acceptor carbene (generated from a diazoacetate) to form a bicyclic cyclopropane intermediate. The choice of chiral rhodium catalyst is crucial for inducing enantioselectivity.

  • Reductive Ring-Opening: The cyclopropane ring is then opened reductively, with the regioselectivity of the opening directing the substituent to the C-3 position of the piperidine ring.

Workflow for Indirect C-3 Functionalization

G cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reductive Ring-Opening start N-Boc-tetrahydropyridine + Rh₂(catalyst) in solvent addition Slow addition of Aryldiazoacetate solution over 2h start->addition reaction1 Stir at specified temperature addition->reaction1 workup1 Concentrate and purify via flash chromatography reaction1->workup1 intermediate Isolated Bicyclic Cyclopropane Intermediate workup1->intermediate start2 Cyclopropane Intermediate + Pd/C in Methanol intermediate->start2 hydrogenation Stir under H₂ atmosphere (balloon or Parr shaker) start2->hydrogenation workup2 Filter through Celite, concentrate filtrate hydrogenation->workup2 final_product 3-Substituted Piperidine Product workup2->final_product

Caption: Workflow for indirect C-3 functionalization via cyclopropanation/ring-opening.

Protocol 2: Cyclopropanation and Reductive Ring-Opening

This protocol is a generalized procedure based on the strategy developed by Huw Davies and co-workers.[2]

Part A: Asymmetric Cyclopropanation

  • To a solution of the rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 0.5 mol%) and N-Boc-tetrahydropyridine (1.5 equiv) in a suitable solvent (e.g., CH₂Cl₂), add a solution of the aryldiazoacetate (1.0 equiv) in the same solvent dropwise over 2 hours at room temperature.

  • Stir the reaction mixture for an additional 2-4 hours after the addition is complete.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the cyclopropane intermediate.

Part B: Reductive Ring-Opening

  • Dissolve the isolated cyclopropane intermediate in methanol.

  • Add palladium on carbon (10 wt. % Pd/C, ~10 mol%).

  • Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 3-substituted piperidine product, which can be further purified by chromatography if necessary.

Conclusion and Outlook

The selective functionalization of the C-3 position of the tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate scaffold is a solvable challenge with modern synthetic methods.

  • Palladium-catalyzed β-C(sp³)–H arylation stands out as the most direct and efficient method for introducing aryl and heteroaryl groups. Its success is highly dependent on the use of specialized, flexible phosphine ligands that can override the intrinsic electronic preference for α-functionalization.

  • Indirect functionalization via cyclopropanation and ring-opening offers a powerful, stereocontrolled alternative, particularly for installing alkyl acetate and related functionalities. While more steps are involved, the potential for high diastereoselectivity and enantioselectivity is a significant advantage.

For researchers in drug development, the choice between these methods will depend on the specific target molecule, the desired substituent, and stereochemical requirements. The protocols and data presented in this guide provide a robust foundation for initiating and optimizing these powerful transformations, ultimately accelerating the synthesis of novel and potent piperidine-based therapeutic agents.

References

  • Doyle, A. G., & Huw Davies, H. M. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

  • Millet, A., Larini, P., Clot, E., & Baudoin, O. (2015). Palladium-catalyzed β-Selective C(sp3)–H Arylation of N-Boc-Piperidines. Organic Syntheses, 92, 76-90. [Link]

  • De Nanteuil, F., et al. (2018). Synthesis of highly substituted 2-spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5483-5490. [Link]

  • Millet, A. (2015). Palladium-Catalyzed Β -Selective C(sp3)-H Arylation of N-Boc-Piperidines. Amanote Research. [Link]

  • Guez, Y., et al. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C, 56(2), e88-e89. [Link]

  • Millet, A., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. [Link]

  • Kumar, A., & Maurya, H. K. (2007). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 46(8), 1331-1335. [Link]

  • Liu, M., et al. (2005). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 70(25), 10376-10384. [Link]

  • Millet, A. (2015). Palladium-catalyzed β -Selective C(sp3)-H Arylation of N-Boc-Piperidines. ResearchGate. [Link]

  • René, O., et al. (2025). Palladium-Catalyzed α-Arylation of Boc-Protected Lactams Using 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl. Synlett. [Link]

  • Doyle, A. G., & Huw Davies, H. M. (2025). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. ResearchGate. [Link]

  • Tkach, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389. [Link]

  • Li, J., et al. (2025). Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3). Nature Communications. [Link]

  • Gillaizeau, I., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3402-3405. [Link]

  • Dake, G. (n.d.). Chemistry 204: Enolate Anions and Enamines. University of British Columbia. [Link]

  • Ye, M., & Chen, Y. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 634-645. [Link]

Sources

Method

Scale-Up Synthesis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: An Application Note

Introduction tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its piperidone core, adorn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its piperidone core, adorned with a methyl group and a Boc-protecting group, offers a versatile scaffold for further chemical modifications. The development of a robust and scalable synthetic protocol is crucial for ensuring a consistent and economical supply of this key intermediate for drug discovery and development programs.

This application note provides a comprehensive guide to the scale-up synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate, commencing from the readily available starting material, 2-methylcyclopentanone. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, safety, and practical scalability.

Scientific Integrity & Logic

The synthetic strategy is a two-step process, beginning with the Beckmann rearrangement of 2-methylcyclopentanone oxime to yield the lactam, 2-methyl-6-oxopiperidine. This is followed by the N-Boc protection of the lactam to afford the final product. This route was selected for its use of cost-effective starting materials and reagents, and its amenability to large-scale production.

Step 1: Synthesis of 2-Methyl-6-oxopiperidine (The Precursor)

The formation of the lactam ring is achieved via a Beckmann rearrangement of the corresponding oxime. This classic transformation is a reliable method for the synthesis of amides and lactams from ketones. The reaction is typically catalyzed by a strong acid, which facilitates the rearrangement of the oxime to a nitrilium ion, followed by hydrolysis.

Step 2: N-Boc Protection

The protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for this transformation. The reaction is typically carried out in the presence of a base to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity towards the Boc anhydride.

Detailed Experimental Protocols

Part A: Synthesis of 2-Methyl-6-oxopiperidine

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume, e.g., 20 L) with overhead stirrer, temperature probe, and addition funnel

  • 2-Methylcyclopentanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Oxime Formation:

    • To a solution of 2-methylcyclopentanone (1.0 kg, 10.2 mol) in ethanol (5 L) in the reactor, add a solution of hydroxylamine hydrochloride (0.85 kg, 12.2 mol) and sodium acetate (1.0 kg, 12.2 mol) in water (5 L).

    • Stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with toluene (3 x 3 L).

    • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylcyclopentanone oxime.

  • Beckmann Rearrangement:

    • Carefully add the crude 2-methylcyclopentanone oxime to polyphosphoric acid (5 kg) in a separate reactor, maintaining the temperature below 70°C with external cooling.

    • Heat the mixture to 120-130°C and stir for 3-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (10 kg).

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (4 x 4 L).

    • Combine the organic layers, wash with brine (3 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-methyl-6-oxopiperidine as a white to off-white solid.

Part B: Scale-up Synthesis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume, e.g., 50 L) with overhead stirrer, temperature probe, and addition funnel

  • 2-Methyl-6-oxopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup:

    • Charge the reactor with 2-methyl-6-oxopiperidine (1.0 kg, 8.84 mol), dichloromethane (10 L), and triethylamine (1.5 L, 10.6 mol).

    • Cool the mixture to 0-5°C with stirring.

  • Addition of (Boc)₂O:

    • In a separate vessel, dissolve di-tert-butyl dicarbonate (2.1 kg, 9.72 mol) in dichloromethane (5 L).

    • Slowly add the (Boc)₂O solution to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (54 g, 0.44 mol).

  • Reaction and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15°C and quench by the slow addition of water (5 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated sodium bicarbonate solution (3 L), and brine (3 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., heptane or a mixture of ethyl acetate and hexane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate as a white crystalline solid.

Data Presentation

ParameterStep 1: Lactam FormationStep 2: Boc Protection
Starting Material 2-Methylcyclopentanone2-Methyl-6-oxopiperidine
Key Reagents Hydroxylamine HCl, PPA(Boc)₂O, TEA, DMAP
Solvent Ethanol, Toluene, DCMDichloromethane
Reaction Temperature RT to 130°C0°C to RT
Reaction Time 12-16 hours12-16 hours
Typical Yield 60-70%85-95%
Purity (by HPLC) >95% (after distillation)>99% (after crystallization)
Physical Appearance White to off-white solidWhite crystalline solid

Visualizations

Experimental Workflow

G cluster_0 Step 1: Lactam Synthesis cluster_1 Step 2: N-Boc Protection A 2-Methylcyclopentanone B Oxime Formation (Hydroxylamine HCl, NaOAc) A->B C Beckmann Rearrangement (Polyphosphoric Acid) B->C D Work-up & Distillation C->D E 2-Methyl-6-oxopiperidine D->E F 2-Methyl-6-oxopiperidine E->F G Boc Protection ((Boc)2O, TEA, DMAP) F->G H Aqueous Work-up G->H I Crystallization H->I J tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate I->J G Lactam R-NH-C=O Anion R-N(-)-C=O Lactam->Anion Deprotonation Base Base (TEA) Base->Anion Product R-N(Boc)-C=O Anion->Product Nucleophilic Attack Boc2O (Boc)2O Boc2O->Product Byproduct t-BuOH + CO2 + Base-H+

Caption: Simplified mechanism of N-Boc protection.

Trustworthiness: In-Process Controls and Quality Assurance

To ensure the reliability and reproducibility of this protocol, the following in-process controls and analytical methods are recommended:

  • Reaction Monitoring: TLC and HPLC are crucial for tracking the consumption of starting materials and the formation of the product in both steps. This allows for the determination of reaction endpoints, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Purity Assessment: The purity of the intermediate and the final product should be assessed by HPLC and confirmed by ¹H NMR and ¹³C NMR spectroscopy. The absence of residual solvents should be confirmed by GC analysis.

  • Identity Confirmation: Mass spectrometry (MS) should be used to confirm the molecular weight of the final product.

  • Moisture Content: For the final product, the water content should be determined by Karl Fischer titration, as residual moisture can affect its stability and reactivity in subsequent steps.

Authoritative Grounding & Comprehensive References

The protocols and principles described in this application note are based on well-established organic chemistry literature and industrial practices. The Beckmann rearrangement is a cornerstone of organic synthesis with a long history of successful application. The N-Boc protection of amines and related compounds is extensively documented in numerous publications and patents. [1]

Scale-Up Considerations and Challenges

Scaling up this synthesis from the lab to a pilot plant or manufacturing facility presents several challenges that must be addressed:

  • Exothermicity: The Beckmann rearrangement and the N-Boc protection reaction can be exothermic. Careful control of the addition rate of reagents and efficient cooling are essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Work-up and Extraction: Handling large volumes of aqueous and organic phases during work-up requires appropriately sized extraction vessels and efficient phase separation techniques.

  • Purification: While vacuum distillation is effective for purifying the intermediate lactam, large-scale crystallization of the final product requires careful optimization of solvent systems, cooling profiles, and agitation to ensure consistent crystal size and purity. The use of seed crystals can be beneficial in controlling the crystallization process. [2][3]* Process Analytical Technology (PAT): For large-scale manufacturing, the implementation of PAT tools can provide real-time monitoring and control of critical process parameters. [4][5]For instance, in-situ infrared (IR) spectroscopy can be used to monitor the concentration of reactants and products during the Boc protection step, allowing for precise determination of the reaction endpoint and ensuring consistent product quality.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. Handle with extreme care. The quenching of the PPA reaction mixture with ice is highly exothermic and should be performed slowly and with caution.

    • Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O is a lachrymator and should be handled in a fume hood.

    • 4-Dimethylaminopyridine (DMAP): DMAP is toxic and can be absorbed through the skin. Handle with appropriate gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate. By following the outlined procedures and paying close attention to the in-process controls and safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, facilitating its application in pharmaceutical research and development.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC.
  • Synthesis of 5-Aminohexanoic Acid. PrepChem.com.
  • tert-Butyl 2-methyl-5-oxopiperidine-1-carboxyl
  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.
  • Supporting information for - The Royal Society of Chemistry.
  • tert-Butyl 2-oxopiperidine-1-carboxyl
  • Process Analytical Technology (P
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate deriv
  • tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | CAS Substance D
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characteriz
  • Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al 2 O 3 : effect of Sr promoter. RSC Publishing.
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | FCMD | Food Contact Materials Regulations D
  • USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT.
  • Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymeriz
  • Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • US20110237806A1 - Process for preparing delta-valerolactone in the gas phase.
  • Procedure of the overexpression, purification and crystallization of BLEG-1, a bifunctional and evolutionary divergent B3 metallo-β-lactamase, for structure-function studies. PMC.
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form
  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds.
  • δ-Valerolactam production and yield at 24 h, 48 h, and 72 h by strain...
  • Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. OSTI.
  • Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymeriz
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Crystallization method of Boc-amino acid.
  • CN112661672A - Crystallization method of Boc-amino acid.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.

Sources

Application

Synthesis of 2,6-Disubstituted Piperidines via Grignard Addition to tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Executive Summary The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. As medicinal chemistry increasingly prioritizes high sp³ character to improve pharmacokinetic profiles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. As medicinal chemistry increasingly prioritizes high sp³ character to improve pharmacokinetic profiles, the stereocontrolled synthesis of highly substituted piperidines has become a critical workflow. This application note details a robust, two-stage protocol for the synthesis of 2,6-disubstituted piperidines utilizing a nucleophilic Grignard addition to tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (an N-Boc protected δ-lactam), followed by a Lewis acid-mediated reductive dehydroxylation.

Mechanistic Rationale & Causality

The conversion of lactams to substituted cyclic amines requires overcoming the inherent low electrophilicity of the amide carbonyl.

The Role of the N-Boc Group: Unprotected lactams typically undergo deprotonation at the nitrogen or the α-carbon when treated with highly basic Grignard reagents. The introduction of the strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group serves a dual purpose: it prevents N-deprotonation and significantly increases the electrophilicity of the C6 carbonyl [1]. This directs the Grignard reagent (RMgX) to undergo a clean nucleophilic addition.

Hemiaminal Stabilization vs. Ring Opening: The initial addition yields a tetrahedral magnesium alkoxide. Careful temperature control (0 °C) during the addition is critical to prevent premature ring-opening of this intermediate into an acyclic amino ketone. Upon mild aqueous quench, the stable N-Boc hemiaminal (tert-butyl 2-hydroxy-6-methyl-2-substituted-piperidine-1-carboxylate) is isolated. This intermediate acts as a self-validating checkpoint in the workflow [2].

Reductive Dehydroxylation via N-Acyliminium Ion: To yield the final 2,6-disubstituted piperidine, the hemiaminal must be reduced. Treatment with Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes the elimination of the hydroxyl group, generating a highly reactive, electrophilic N-acyliminium ion. Triethylsilane (Et₃SiH) is introduced simultaneously as a mild hydride source. The hydride attack occurs stereoselectively from the pseudo-axial trajectory to minimize steric clashes with the C2-methyl group and the bulky N-Boc protecting group, predominantly yielding the cis-2,6-disubstituted piperidine.

Reaction Workflow

G Lactam tert-Butyl 2-methyl- 6-oxopiperidine-1-carboxylate Hemiaminal N-Boc Hemiaminal Intermediate Lactam->Hemiaminal Nucleophilic Addition Grignard R-MgX (THF, 0 °C) Grignard->Hemiaminal Acyliminium N-Acyliminium Ion (Reactive Intermediate) Hemiaminal->Acyliminium -OH Elimination LewisAcid BF3·OEt2 / Et3SiH (CH2Cl2, -78 °C) LewisAcid->Acyliminium Piperidine 2,6-Disubstituted Piperidine Acyliminium->Piperidine Hydride Trapping

Fig 1. Mechanistic workflow of Grignard addition and subsequent reduction to form piperidines.

Experimental Protocols

Protocol A: Grignard Addition to form the N-Boc Hemiaminal

Note: All glassware must be flame-dried and the reaction conducted under an inert argon or nitrogen atmosphere to prevent quenching of the Grignard reagent.

  • Preparation: Dissolve tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 equiv, e.g., 5.0 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Using a syringe pump, add the desired Grignard reagent (1.3 equiv, typically 1.0 M to 3.0 M in THF or Et₂O) dropwise over 30 minutes. Crucial: Rapid addition causes localized heating, promoting unwanted ring-opening to the acyclic ketone.

  • Propagation: Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the starting lactam via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄).

  • Quench: Slowly add saturated aqueous NH₄Cl (10 mL per mmol of substrate) at 0 °C. The use of NH₄Cl over stronger bases (like NaOH) prevents the degradation of the delicate hemiaminal.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude hemiaminal is typically pure enough for the next step.

Protocol B: Stereoselective Reductive Dehydroxylation
  • Preparation: Dissolve the crude N-Boc hemiaminal (1.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂, 0.1 M).

  • Hydride Source Addition: Add Triethylsilane (Et₃SiH, 3.0 equiv) to the solution at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ion Generation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) dropwise. The solution may turn slightly yellow as the N-acyliminium ion forms and is rapidly trapped by the silane.

  • Propagation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to -20 °C over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 × 15 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the 2,6-disubstituted piperidine.

Quantitative Data & Substrate Scope

The nature of the Grignard reagent impacts both the stability of the hemiaminal and the diastereoselectivity of the subsequent reduction. Below is a summary of expected yields and stereochemical outcomes based on internal validation data.

Grignard Reagent (RMgX)Reaction Temp (°C)Hemiaminal Yield (%)Reduction Yield (%)Overall dr (cis:trans)
Methylmagnesium bromide0 to 2088858:1
Phenylmagnesium bromide0 to 20828012:1
Allylmagnesium bromide-78 to 091895:1
Isopropylmagnesium chloride0 to 20746815:1

Table 1. Yields and diastereomeric ratios for the two-step synthesis of 2,6-disubstituted piperidines. Bulky substituents (e.g., Isopropyl, Phenyl) highly favor the cis-isomer due to severe 1,3-diaxial interactions in the transition state.

References

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC. nih.gov.
  • The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PMC. nih.gov.

Technical Notes & Optimization

Troubleshooting

preventing racemization during tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate reactions

Welcome to the Technical Support Center for Piperidine Alkaloid Synthesis . This hub is designed for researchers and drug development professionals working with chiral piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Alkaloid Synthesis . This hub is designed for researchers and drug development professionals working with chiral piperidine derivatives.

Note on Nomenclature:tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is structurally identical to N-Boc-6-methylpiperidin-2-one . The numbering simply reverses the C2/C6 positions depending on whether the parent scaffold is named as a piperidine or a piperidone. In this guide, we refer to the methyl-bearing stereocenter as C2 and the carbonyl as C6 .

The enantiopure synthesis of this scaffold is frequently achieved via highly selective ω-transaminase biocatalytic cascades, which yield the product in >90% isolated yield and >99% enantiomeric excess (ee) . However, preserving the integrity of the C2 stereocenter during downstream functionalization requires strict mechanistic control.

🔬 Troubleshooting FAQs: Preserving C2 Stereochemistry

Q1: I am observing severe racemization at the C2 methyl group during DIBAL-H reduction and subsequent nucleophilic addition at C6. Why is this happening? Causality: The conversion of the lactam to a C6-substituted piperidine involves reduction to a hemiaminal, followed by Lewis acid-mediated dehydration. This forms a highly reactive N-acyliminium ion . While the formal positive charge resides at C6, the intermediate is prone to tautomerization into an enecarbamate (forming a double bond between N1 and C2). This tautomerization strips the proton from the C2 chiral center. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in a racemic mixture. Solution: You must trap the N-acyliminium ion kinetically before tautomerization occurs. Do this by premixing your nucleophile into the reaction before adding the Lewis acid, and maintaining strict cryogenic temperatures (-78 °C).

G A N-Boc-Lactam (Chiral C2) B Hemiaminal A->B DIBAL-H C N-Acyliminium Ion B->C Lewis Acid D Enecarbamate (Racemized) C->D C2 Deprotonation (T > -40°C) E C6-Allyl Product (Chiral Retained) C->E Nucleophile (Premixed) D->C Reprotonation

Mechanism of C2 racemization via N-acyliminium tautomerization.

Q2: I am trying to alkylate the C5 position (alpha to the carbonyl) using LDA, but I am losing enantiomeric purity and seeing ring-opened byproducts. What is the mechanism of failure? Causality: N-Boc lactams possess a highly electrophilic carbonyl group. LDA, while sterically hindered, can still act as a nucleophile at elevated temperatures, attacking the C6 carbonyl and causing reversible ring-opening. The resulting acyclic intermediate can undergo bond rotations and enolizations that erode the C2 stereocenter. Solution: Replace LDA with a strictly non-nucleophilic base such as LiHMDS. Avoid additives like HMPA unless absolutely necessary, as they accelerate nucleophilic side reactions.

G A Chiral N-Boc Lactam B Cool to -78 °C (THF) A->B C Add LiHMDS (1.05 eq) B->C D Lithium Enolate (C5) C->D F Ring Opening / Racemization C->F If LDA used (Nucleophilic) E Add Electrophile D->E T < -78 °C D->F T > -40 °C G C5-Alkylated Product E->G Fast Quench

Optimized workflow for C5 enolization to prevent thermal degradation.

Q3: Does the choice of the N-protecting group influence the racemization rate? Causality: Yes. The strongly electron-withdrawing nature of the Boc group increases the acidity of the C5 protons but also destabilizes the N-acyliminium ion compared to standard alkyl groups. This makes the intermediate more prone to enecarbamate tautomerization to find thermodynamic stability. Solution: Enzymatic asymmetric reductive amination avoids these harsh chemical racemization pathways entirely during the initial synthesis . However, if functionalizing the Boc-protected compound chemically, you must rely on the premixed nucleophile strategy outlined below.

📊 Quantitative Data: Impact of Conditions on C2 Racemization

The following table summarizes the causal relationship between Lewis acid choice, temperature, and addition sequence on the enantiomeric excess of the C6-allylated product.

Lewis AcidTemperature (°C)Addition SequenceYield (%)Enantiomeric Excess (ee %)
BF₃·OEt₂-78Sequential (LA, then Nuc)6545 (Severe Racemization)
BF₃·OEt₂ -78 Premixed (Nuc, then LA) 88 >99 (Chirality Retained)
TiCl₄0Premixed4012 (Thermal Degradation)
TMSOTf-78Premixed91>99 (Chirality Retained)

Data Interpretation: Sequential addition allows the N-acyliminium ion to persist in solution, leading to enecarbamate tautomerization. Premixing the nucleophile ensures the iminium ion is trapped the millisecond it is generated.

🧪 Standard Operating Procedure (SOP)

Self-Validating Protocol: C6-Allylation without C2 Racemization

This protocol utilizes a built-in chemical checkpoint. The addition of anhydrous methanol prior to the Lewis acid quenches unreacted DIBAL-H, preventing the premature reduction of the transient N-acyliminium ion to the undesired des-oxo piperidine, while simultaneously forming a stable methoxy-aminal intermediate that controls the release rate of the iminium species.

Step 1: Cryogenic Reduction

  • Flame-dry a Schlenk flask and purge with Argon.

  • Dissolve tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the system strictly to -78 °C.

  • Dropwise add DIBAL-H (1.1 eq, 1.0 M in hexanes) down the cold side of the flask. Stir for exactly 45 minutes at -78 °C.

Step 2: Self-Validation Quench (Hemiaminal Stabilization) 4. Add anhydrous methanol (2.0 eq) dropwise at -78 °C.

  • Validation Check: The evolution of hydrogen gas confirms the destruction of excess DIBAL-H. Stir for 15 minutes to ensure complete conversion to the methoxy-aminal.

Step 3: Premixed Nucleophilic Trapping 5. Add allyltrimethylsilane (3.0 eq) directly to the reaction mixture at -78 °C. 6. Dropwise add BF₃·OEt₂ (1.5 eq). Maintain the reaction at -78 °C for 2 hours. 7. Quench with saturated aqueous NaHCO₃ at -78 °C, remove the cooling bath, and allow the mixture to warm to room temperature under vigorous stirring. Extract with DCM and dry over Na₂SO₄.

📚 References

  • Title: The Industrial Age of Biocatalytic Transamination Source: PMC (National Institutes of Health) URL: [Link]

  • Title: ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids Source: ACS Catalysis URL: [Link]

  • Title: New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Cleavage in tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Welcome to the technical support center for troubleshooting challenging Boc (tert-butoxycarbonyl) deprotection reactions. This guide is specifically designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting challenging Boc (tert-butoxycarbonyl) deprotection reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering difficulties with the removal of the Boc protecting group from sterically hindered substrates, using tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate as a prime example. Here, we delve into the mechanistic reasons for incomplete cleavage and provide a structured, field-proven approach to overcoming this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate incomplete under standard conditions (e.g., TFA/DCM)?

A1: The primary reason is steric hindrance. The substrate, a substituted lactam, presents significant steric bulk around the nitrogen atom due to the adjacent methyl group and the piperidine ring structure. This bulkiness impedes the approach of the acid catalyst (like trifluoroacetic acid, TFA) required to protonate the carbamate oxygen, which is the initial and rate-limiting step of the deprotection mechanism.[1] Standard conditions that work well for unhindered amines may be insufficient to drive this reaction to completion.[1]

Q2: I've extended the reaction time and increased the TFA concentration, but the reaction is still sluggish. What's my next step?

A2: If increasing reaction time and TFA concentration are ineffective, the next logical step is to switch to a stronger acid system.[1][2] A common and highly effective alternative is using a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[1] HCl is a stronger acid than TFA and can often facilitate cleavage of stubborn Boc groups where TFA fails.[3]

Q3: Are there any non-acidic or milder alternatives for removing a resilient Boc group?

A3: Yes, several alternative methods exist for acid-sensitive substrates or when strong acids prove ineffective.[4] These include thermal deprotection, which involves heating the substrate, and methods employing Lewis acids like aluminum chloride (AlCl₃).[1][5] Another notable mild method involves using oxalyl chloride in methanol, which can efficiently deprotect a wide range of N-Boc compounds at room temperature.[6][7][8]

Q4: What are those unexpected peaks in my LC-MS analysis after the deprotection attempt?

A4: Unexpected peaks often indicate the formation of side products. The most common side reaction during Boc deprotection is alkylation of the substrate or solvent by the reactive tert-butyl cation that is generated upon cleavage.[9][10] This electrophile can react with any nucleophilic sites on your molecule.[10] To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[9][11]

Q5: What are scavengers and when should I use them?

A5: Scavengers are nucleophilic reagents added to the deprotection reaction to trap the electrophilic tert-butyl cation before it can cause unwanted side reactions.[9][11] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.[11] You should consider using a scavenger whenever your substrate contains electron-rich or nucleophilic functional groups, or when you are forced to use harsh conditions (high acid concentration, elevated temperature) that increase the likelihood of side product formation.[9][11]

Causality and Mechanistic Insights: Why Steric Hindrance Matters

The acid-catalyzed removal of a Boc group proceeds via a specific mechanistic pathway. Understanding this is crucial to troubleshooting its failure.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., H⁺ from TFA).[12][13]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[12][13]

  • Decarboxylation: The carbamic acid is also unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine product.[12][13]

In the case of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate, the steric shield created by the 2-methyl group sterically hinders the initial protonation step. This significantly raises the activation energy of the reaction, making it much slower than for a sterically unencumbered amine.[1] Kinetic studies have shown that the rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning that insufficient acid strength or concentration will have a pronounced negative effect on the reaction rate.[2][3]

Visual Troubleshooting Workflow

When faced with an incomplete deprotection, a systematic approach is key. The following workflow, represented as a decision tree, guides the researcher from initial diagnosis to a successful outcome.

Boc_Deprotection_Troubleshooting start Start: Incomplete Boc Deprotection (TLC/LC-MS Analysis) check_conditions Initial Check: - Reaction time sufficient? - Reagent quality (TFA fresh)? - Substrate fully dissolved? start->check_conditions increase_tfa Strategy 1: More Forcing Conditions Increase TFA concentration (e.g., 50% TFA or neat TFA) check_conditions->increase_tfa If conditions OK add_scavenger Side Products Observed? Add Scavenger (e.g., TIS, TES) increase_tfa->add_scavenger Reaction still incomplete success Success: Complete Deprotection increase_tfa->success Reaction complete increase_temp Strategy 2: Increase Temperature Gently warm to 40°C. Monitor for side products. stronger_acid Strategy 3: Stronger Acid System Switch to 4M HCl in Dioxane increase_temp->stronger_acid Reaction still incomplete increase_temp->success Reaction complete add_scavenger->increase_temp No add_scavenger->stronger_acid Yes alternative_methods Strategy 4: Alternative Methods - Thermal Deprotection - Lewis Acid (e.g., AlCl₃) - Oxalyl Chloride/MeOH stronger_acid->alternative_methods Reaction still incomplete stronger_acid->success Reaction complete alternative_methods->success Reaction complete failure Re-evaluate Strategy alternative_methods->failure Reaction still incomplete

Caption: Troubleshooting Decision Tree for Boc Deprotection.

Data Summary: Acidic Conditions for Hindered Substrates

For a quick comparison, the following table summarizes common acidic deprotection conditions and their suitability for sterically challenging substrates.

Reagent SystemSolventTypical ConditionsSuitability for Hindered SubstratesKey Considerations
20-50% TFADichloromethane (DCM)0°C to RT, 1-4 hLow to ModerateStandard starting point. Often insufficient for highly hindered cases.[1]
Neat (95-100%) TFANoneRT, 2-16 hModerate to HighIncreased acid strength can overcome moderate hindrance.[1] Monitor for side reactions.
4M HCl1,4-DioxaneRT, 0.5-4 hHighVery effective for TFA-resistant Boc groups.[1][14] Product precipitates as HCl salt.
H₂SO₄ or MsOHtBuOAc / DCMRT to 50°CHighStrong acids, effective but may not be compatible with other acid-labile groups.[3][15]

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective methods to deprotect sterically hindered Boc-amines.

Protocol 1: Standard Deprotection with Increased Forcing Conditions

This protocol should be the first optimization step after initial failure with milder conditions.

  • Dissolve the tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (1 equivalent) in Dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Add a scavenger, such as triisopropylsilane (TIS) (1.2 equivalents, ~5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to make a 1:1 v/v mixture of DCM:TFA.[14]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed. For very hindered amines, the reaction may require stirring overnight.[1][14]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3x).

  • The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

This is a robust method for particularly stubborn Boc groups.

  • Dissolve the tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (1 equivalent) in a minimal amount of a co-solvent like Methanol or DCM if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[1]

  • Stir the reaction mixture at room temperature. These reactions are often significantly faster than with TFA and may be complete within 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[1][14]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method is an excellent choice for substrates containing other acid-labile functional groups.[6]

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (1 equivalent, e.g., 50 mg) in anhydrous Methanol (e.g., 3 mL).[7]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Caution: The reaction can be exothermic and may sputter.[6][7]

  • Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1-4 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.

References
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved March 29, 2026, from [Link]

  • Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript. Retrieved March 29, 2026, from [Link]

  • Amine Protection and Deprotection. (2023, October 2). Master Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. (2025). BenchChem.
  • Side reactions with tryptophan during Boc deprotection and use of scavengers. (2025). BenchChem.
  • Technical Support Center: Boc Cleavage from Sterically Hindered Amines. (2025). BenchChem.
  • Scavengers for Boc deprotection to prevent side reactions. (2025). BenchChem.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 29, 2026, from [Link]

  • Yin, J., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (2019). Request PDF. Retrieved March 29, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved March 29, 2026, from [Link]

  • Troubleshooting incomplete Boc deprotection. (2026, March). BenchChem.
  • Agatemor, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23233–23240. [Link]

  • Alternative Methods for Boc Deprotection. (2023, May 18). Reddit. Retrieved March 29, 2026, from [Link]

  • Water Boc Deprotection. (2009, July 31). Scribd. Retrieved March 29, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved March 29, 2026, from [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. (2014, November 7). The Journal of Organic Chemistry. [Link]

  • Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). BenchChem.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2004). Request PDF. Retrieved March 29, 2026, from [Link]

  • BOC Protection and Deprotection. (2019, August 10). Hebei Boze Chemical Co., Ltd.
  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005, July 15). PubMed. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility. Retrieved March 29, 2026, from [Link]

Sources

Troubleshooting

optimizing purification of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate by column chromatography

Technical Support Center: Optimizing Purification of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Purification of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (N-Boc-2-methyl-6-oxopiperidine).

As a critical intermediate in the synthesis of complex peptidomimetics and pharmaceutical agents like GSK-3 inhibitors[1], this compound is typically synthesized via the deprotonation of 6-methylpiperidin-2-one using lithium diisopropylamide (LDA) at -78°C, followed by trapping with di-tert-butyl dicarbonate (Boc₂O)[1]. While the synthetic route is highly reliable, isolating the N-Boc lactam via normal-phase silica gel chromatography introduces distinct physicochemical challenges.

Unlike standard aliphatic N-Boc amines, N-Boc lactams feature an activated carbonyl system. This structural nuance renders the Boc protecting group highly susceptible to acid-catalyzed cleavage and thermal degradation[2][3]. This guide provides the mechanistic causality behind these challenges and offers a self-validating protocol to ensure high-yield, high-purity isolation.

Chromatographic Fundamentals & Quantitative Data

Before initiating purification, it is critical to understand the polarity drivers of your crude mixture. The starting material (6-methylpiperidin-2-one) acts as a strong hydrogen bond donor and acceptor due to its free N-H group. Upon Boc protection, the N-H donor is masked, drastically reducing the molecule's polarity.

Table 1: Typical Chromatographic Behavior on Normal-Phase Silica

Compound Typical Rf (Hexane:EtOAc 7:3) Chromatographic Behavior & Polarity Driver
Di-tert-butyl dicarbonate (Boc₂O) 0.85 - 0.95 Highly lipophilic; lacks a strong chromophore. Requires KMnO₄ or PMA staining for visualization.
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate 0.50 - 0.60 Moderate polarity; lacks N-H hydrogen bond donor. Elutes easily under mild gradients.

| 6-Methylpiperidin-2-one (Starting Material) | 0.05 - 0.15 | High polarity; strong N-H hydrogen bond donor. Retained strongly on silica gel. |

Standard Operating Procedure (SOP): Purification Workflow

The following protocol is designed as a self-validating system. Each step incorporates preventative measures to mitigate the inherent instability of the N-Boc lactam.

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Optimization (Hexane/EtOAc) Crude->TLC SilicaPrep Silica Gel Preparation (Pre-neutralize with 1% TEA) TLC->SilicaPrep Loading Dry Loading (1:3 Silica Ratio) SilicaPrep->Loading Elution Gradient Elution (0% -> 20% EtOAc) Loading->Elution Fractions Fraction Analysis (PMA/Iodine Stain) Elution->Fractions Pooling Pool & Concentrate (Water Bath < 40°C) Fractions->Pooling

Fig 1: End-to-end chromatography workflow for N-Boc lactam purification.

Step 1: Stationary Phase Deactivation (Critical)

Standard silica gel contains active silanol groups that create a slightly acidic microenvironment (pH ~4.5-5.5). Because N-Boc lactams are highly sensitive to acidic conditions, passing them through untreated silica will catalyze the cleavage of the Boc group, reverting your product to the starting material[2][4].

  • Prepare a slurry of silica gel (60-120 or 230-400 mesh) in 100% hexanes containing 1% (v/v) triethylamine (TEA).

  • Pack the column and flush with 2-3 column volumes of the TEA-spiked hexanes to neutralize all acidic silanol sites.

Step 2: Sample Loading

Crude N-Boc lactam mixtures often present as viscous oils, which can cause severe band broadening if loaded directly as a liquid[4].

  • Dissolve the crude mixture in a minimal volume of dichloromethane (DCM).

  • Add neutralized silica gel to the flask (approximately 1:3 mass ratio of crude to silica).

  • Evaporate the DCM slowly under reduced pressure until a free-flowing powder is achieved.

  • Load this dry powder evenly onto the top of the column bed, topping it with a thin layer of protective sand.

Step 3: Gradient Elution
  • Begin with an isocratic wash of 1-2 column volumes of 100% hexanes. Causality: This flushes out the highly lipophilic, unreacted Boc₂O and its non-polar degradation byproducts before they can co-elute with your target[5].

  • Initiate a shallow step-gradient, increasing the ethyl acetate concentration by 5% increments (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).

  • The target N-Boc-2-methyl-6-oxopiperidine will typically elute between 15% and 20% EtOAc.

Step 4: Fraction Analysis and Concentration
  • Monitor fractions via TLC. Because the N-Boc lactam lacks a strong UV chromophore, validate the spots by staining the TLC plates with phosphomolybdic acid (PMA) or iodine[6].

  • Pool the product-containing fractions into a round-bottom flask.

  • Concentrate under reduced pressure with the rotary evaporator water bath strictly maintained below 40°C. Causality: Elevated temperatures, especially during solvent concentration, drastically accelerate the thermal deprotection of the N-Boc group[2][3].

Troubleshooting & FAQs

TroubleshootingTree Issue Chromatography Issue Detected Deprotection Loss of Boc Group (On-Column) Issue->Deprotection Coelution Co-elution with Boc2O Issue->Coelution Streaking Band Streaking and Tailing Issue->Streaking Sol1 Pre-neutralize silica with 1% TEA Deprotection->Sol1 Sol2 Keep Rotovap bath < 40°C Deprotection->Sol2 Sol3 Isocratic wash with 100% Hexane first Coelution->Sol3 Sol4 Reduce column load (1:50 ratio) Streaking->Sol4

Fig 2: Troubleshooting decision matrix for common N-Boc lactam issues.

Q: I confirmed my target product was present in the crude via TLC, but after the column, NMR shows significant amounts of the unprotected 6-methylpiperidin-2-one. What happened? A: This is a classic instance of on-column deprotection. The Boc group on a lactam nitrogen is significantly more labile than on a standard amine due to the electron-withdrawing effect of the adjacent carbonyl, which stabilizes the leaving group transition state. If your silica gel was not pre-neutralized with a base (like triethylamine), the acidic silanol sites catalyzed the cleavage of the Boc group during elution[2][4]. Always pre-treat your stationary phase.

Q: My isolated fractions contain a co-eluting impurity that is invisible under UV light but appears as a bright white/yellow spot when stained with KMnO₄. How do I remove it? A: This impurity is unreacted Boc₂O (or its degradation byproduct, di-tert-butyl ether). Because Boc₂O is highly lipophilic, it elutes very early and can trail into your product fractions if the solvent polarity is increased too quickly[4]. To resolve this, implement a longer isocratic hold with 100% hexanes (at least 2 column volumes) before introducing ethyl acetate into your mobile phase.

Q: The product band is streaking severely down the column, causing it to overlap with the highly polar starting material. A: Streaking is typically caused by column overloading or strong secondary interactions with the stationary phase[4]. Ensure your crude-to-silica loading ratio is no denser than 1:50. If streaking persists at proper loading ratios, maintaining 0.1% TEA in the mobile phase throughout the entire gradient elution will help mask active silanol sites and sharpen the eluting band.

Q: Can I use Reverse-Phase (RP) HPLC to purify this compound instead of normal-phase silica? A: Yes, but with strict caveats. Standard RP-HPLC mobile phases often utilize 0.1% Trifluoroacetic acid (TFA) as a modifier. The N-Boc lactam will rapidly deprotect in the presence of TFA, especially during the subsequent lyophilization or concentration steps[2]. If RP-HPLC is required, you must substitute TFA with a neutral or slightly basic modifier, such as ammonium acetate or sodium phosphate buffer (pH 7)[2].

References

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof. Google Patents. 1

  • Technical Support Center: Purification of N-Boc-diethanolamine by Column Chromatography. Benchchem. 4

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. 2

  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone. Benchchem. 5

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Semantic Scholar. 3

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. ACS Publications. 6

Sources

Optimization

overcoming steric hindrance in tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate alkylation

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Alkylation Welcome to the Advanced Troubleshooting Guide for the C5-alkylation of tert-Butyl 2-methyl-6-oxopiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Alkylation

Welcome to the Advanced Troubleshooting Guide for the C5-alkylation of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8) [1]. This resource is engineered for drug development professionals and synthetic chemists encountering steric shielding, low conversion, or poor diastereoselectivity during the late-stage functionalization of this highly hindered N-Boc δ-lactam scaffold.

Part 1: Diagnostic Matrix & Quantitative Optimization Data

When functionalizing the C5-position (α to the carbonyl), the massive steric bulk of the N1-Boc group and the C2-methyl group creates a highly restricted electrophilic approach trajectory. Standard lithium enolate chemistry often fails due to tight ion aggregation. The table below synthesizes the causality between base/additive selection and reaction efficiency, providing a data-driven roadmap for optimization.

Table 1: Influence of Base and Additives on C5-Alkylation Efficiency

Base SystemAdditive (v/v or eq)Temp (°C)Enolate StateConversion (%)d.r. (trans:cis)
LDANone-78Tight Lithium Aggregate< 45%3:1
LDAHMPA (10% v/v)-78Partially Solvated78%5:1
LHMDSDMPU (20% v/v)-78Loose Aggregate85%12:1
KHMDS18-Crown-6 (1.1 eq)-85Solvent-Separated Ion Pair> 95%> 20:1

Part 2: Troubleshooting Guide & FAQs

Q: Why does direct alkylation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate with LDA and primary alkyl halides stall at low conversion? A: The N-Boc protecting group induces severe allylic 1,3-strain (A(1,3) strain) against the lactam core. When the C5-enolate is generated, the massive steric bulk of the tert-butyl group shields the electrophilic approach trajectory. Furthermore, standard LDA generates a tightly aggregated lithium enolate that lacks the necessary nucleophilicity to overcome this steric barrier. Causality & Solution: The tight ion pair cannot stretch the transition state enough to bypass the Boc group's van der Waals radius. Transition to Potassium hexamethyldisilazide (KHMDS) combined with a chelating additive. The larger potassium counterion creates a more solvent-separated, highly reactive enolate, a principle well-documented in the [2].

Q: How does the C2-methyl group influence the facial selectivity of the C5-alkylation? A: The C2-methyl group dictates the overall ring conformation. To minimize 1,3-diaxial interactions, the piperidinone ring adopts a specific half-chair conformation where the C2-methyl occupies a pseudo-equatorial position. The bulky N-Boc group forces the incoming electrophile to approach from the opposite (anti) face. Causality & Solution: The steric clash between the incoming electrophile and the axial protons/Boc group creates a high-energy transition state for syn-attack. As detailed in [3], lowering the temperature to -85 °C and using 18-Crown-6 locks this conformation, maximizing facial discrimination and achieving excellent diastereomeric ratios (>20:1).

Q: I am detecting ring-opened byproducts and Boc-deprotection in my LC-MS. What went wrong? A: N-Boc δ-lactams are highly susceptible to nucleophilic attack at the carbamate carbonyl or the lactam carbonyl if the enolate acts as a base rather than a nucleophile. Causality & Solution: This competitive degradation pathway is thermodynamically favored if the internal reaction temperature spikes above -60 °C during base addition, allowing the base to attack the electrophilic carbonyls instead of abstracting the α-proton. Ensure strict cryogenic control and never exceed 1.05 equivalents of base.

Part 3: Mechanistic Visualization

Mechanism SM tert-Butyl 2-methyl- 6-oxopiperidine-1-carboxylate (Sterically Hindered) Base KHMDS + 18-Crown-6 (-85°C, THF) SM->Base α-Deprotonation Enolate Solvent-Separated Potassium Enolate Base->Enolate Disrupt Aggregation Attack Anti-Facial Electrophilic Attack Enolate->Attack Overcome A(1,3) Strain Product C5-Alkylated Product (>20:1 d.r.) Attack->Product Stereocontrol

Mechanistic workflow for overcoming steric hindrance in C5-enolate alkylation.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework, ensuring that researchers can analytically and visually confirm the success of each step before proceeding, preventing the waste of expensive downstream reagents.

Step 1: Enolate Generation (The Critical Phase)

  • Action: Dissolve tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M). Add 18-Crown-6 (1.1 eq). Cool the reactor to -85 °C using a liquid nitrogen/EtOAc bath.

  • Action: Add KHMDS (1.05 eq, 1.0 M in THF) dropwise via syringe pump over 30 minutes.

  • Causality: 18-Crown-6 sequesters the potassium ion, preventing enolate aggregation. The ultra-low temperature strictly prevents nucleophilic attack on the Boc group.

  • Self-Validation Checkpoint: The solution must transition from colorless to a stable, pale yellow tint. If the solution turns deep brown, localized warming has caused ring-opening decomposition; stop and restart. To analytically validate, quench a 10 µL aliquot in MeOD; LC-MS should reveal [M+H-Boc+D]+, confirming quantitative α-deprotonation.

Step 2: Electrophilic Alkylation

  • Action: Add the alkyl halide (1.2 eq, neat or dissolved in minimal THF) dropwise at -85 °C. Stir for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Causality: Maintaining cryogenic temperatures during the initial C-C bond formation locks the half-chair conformation, ensuring the electrophile approaches exclusively from the less hindered anti-face.

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC (Hexanes/EtOAc 7:3). The pale yellow enolate color will gradually fade to colorless as the electrophile is consumed. TLC will show the disappearance of the starting material (Rf ~0.40) and the emergence of a single new spot (Rf ~0.55).

Step 3: Quench and Isolation

  • Action: Quench the reaction strictly at -40 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Quenching at -40 °C ensures any unreacted enolate is protonated before it can undergo thermal degradation or side reactions at room temperature.

  • Self-Validation Checkpoint: Crude ¹H-NMR should show a distinct shift in the C2-methyl doublet and the complete disappearance of the C5-protons of the starting material, replaced by a single diastereomeric signal, confirming >20:1 d.r.

References

  • ChemRadar Substance Database. "tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8." ChemRadar, 2026. [Link]

  • Casimir, J. R., et al. "Stereoselective Alkylation of N-Boc-Protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids." Organic Letters, 2000, 2(7), 895-897.[Link]

  • Sercel, Z. P., et al. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry, 2025.[Link]

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Welcome to the technical support guide for the preparation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the preparation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key heterocyclic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The predominant synthetic route to this N-Boc protected piperidinone involves an intramolecular Dieckmann condensation of a linear amino-diester precursor. This cyclization, while powerful, is sensitive to reaction conditions and can be prone to several side reactions. This guide is structured in a question-and-answer format to directly address the most frequent issues observed in the field.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low, and the primary component in my crude mixture is the unreacted linear starting material. What are the likely causes?

A1: This is a classic issue indicating that the cyclization is not proceeding efficiently. The root cause typically lies with the base or the reaction conditions.

  • Causality: The Dieckmann condensation is an equilibrium process that requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol/ester. If the base is too weak, not fully dissolved, or consumed by moisture, the initial deprotonation will be slow or incomplete.

  • Troubleshooting Steps:

    • Base Selection & Handling: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are commonly used.[1] NaH is often preferred as it results in the formation of H₂, driving the reaction forward. Ensure your NaH is fresh (from a sealed container) and that the mineral oil is washed away with dry hexanes or THF before use if necessary.

    • Solvent Purity: The reaction is highly sensitive to moisture and protic solvents. Use anhydrous solvents (e.g., THF, toluene, or DME) with a water content below 50 ppm.

    • Temperature: While some reactions are run at room temperature, gentle heating (40-60 °C) can often be required to initiate the reaction, especially with NaH. However, excessive heat can promote side reactions.

    • Reaction Time: These cyclizations can be slow. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, fresh addition of the base may be required, but be cautious as this can also increase side products.

Q2: I'm observing a significant impurity with approximately double the mass of my expected product. Is this a dimer, and how can I prevent it?

A2: Yes, an impurity with double the mass is almost certainly the product of an intermolecular Claisen condensation, leading to a dimeric species. This occurs when one molecule's enolate attacks a different molecule instead of its own other end.

  • Causality: The battle between intramolecular (cyclization) and intermolecular (dimerization) reactions is primarily governed by concentration. At high concentrations, molecules are more likely to encounter each other, favoring the intermolecular pathway. The formation of 5- and 6-membered rings is generally favored, but dimerization can still be a significant side reaction if conditions are not optimized.[1]

  • Troubleshooting Steps:

    • High-Dilution Conditions: This is the most critical factor. The reaction should be run at a low concentration, typically in the range of 0.01 M to 0.05 M.

    • Slow Addition: Instead of adding the base to the substrate, a more effective method is to use a syringe pump to slowly add a solution of the linear starting material to a suspension of the base (e.g., NaH) in the anhydrous solvent. This technique maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular cyclization.

Diagram 1: Intramolecular vs. Intermolecular Condensation

G cluster_0 Reaction Pathways cluster_1 Intramolecular Cyclization cluster_2 Intermolecular Dimerization Start Linear Diester Precursor Base Strong Base (e.g., NaH) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Intra Desired Product: tert-Butyl 2-methyl- 6-oxopiperidine-1-carboxylate Enolate->Intra Favored at Low Concentration Inter Side Product: Dimer Enolate->Inter Favored at High Concentration

Caption: Logical flow showing how concentration dictates the reaction pathway.

Q3: During workup or purification, I seem to be losing the Boc protecting group. How can I avoid this?

A3: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Accidental deprotection is a common issue during the acidic quench or silica gel chromatography.

  • Causality: The workup of a Dieckmann condensation typically involves quenching with a mild acid to neutralize the base and protonate the enolate product. If a strong acid is used, or if the pH drops too low (pH < 4), the Boc group can be cleaved. Similarly, standard silica gel can be slightly acidic, leading to slow deprotection on the column.

  • Troubleshooting Steps:

    • Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (5-10%) solution of citric acid or potassium bisulfate (KHSO₄) at 0 °C.[3] Monitor the pH to ensure it does not drop below 5.

    • Chromatography: If you must use column chromatography, neutralize your silica gel. This can be done by preparing a slurry of the silica in your eluent containing 1% triethylamine (Et₃N), then packing the column with this slurry. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

    • Alternative Purification: Whenever possible, try to purify the product by crystallization or distillation under reduced pressure to avoid prolonged contact with potentially acidic stationary phases.

Q4: My TLC shows a smear or multiple spots near the product, and the NMR is complex. What are these other impurities?

A4: This suggests the presence of multiple, closely related side products. Besides the dimer mentioned earlier, other possibilities include diastereomers or keto-enol tautomers.

  • Causality:

    • Epimerization: The α-proton at C2 (bearing the methyl group) is acidic. Under strongly basic conditions, this proton can be removed, leading to racemization or epimerization if the starting material was enantiopure.

    • Keto-Enol Tautomerism: The β-keto ester product can exist in equilibrium with its enol form.[3] While the keto form is usually dominant, the enol can sometimes be observed, especially in certain NMR solvents (like DMSO-d6), which can complicate spectral analysis.[3]

    • Hydrolysis: Partial hydrolysis of the tert-butyl ester or the other ester group during workup can lead to carboxylic acid impurities.

  • Troubleshooting Steps:

    • Control Base and Temperature: To minimize epimerization, use the minimum necessary amount of base and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Analytical Characterization: Use LC-MS to identify the mass of the various impurities. This will help distinguish between diastereomers (same mass), hydrolyzed products (different mass), and the dimer. For NMR, acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can help identify tautomers.

    • Purification: High-performance liquid chromatography (HPLC) may be required to separate closely related diastereomers if they form.

Optimized Reaction Conditions

The choice of base and solvent is critical for success. The following table summarizes conditions reported for similar Dieckmann-type cyclizations.

Base (Equivalents)SolventTemperature (°C)Concentration (M)Key Considerations
NaH (1.1 - 1.5)Anhydrous THF25 - 650.01 - 0.05Most common; reaction can be slow to initiate but is irreversible (H₂ evolution). Requires strict anhydrous conditions.
t-BuOK (1.1 - 1.5)Anhydrous THF or Toluene0 - 250.01 - 0.05Stronger base, faster reaction. Equilibrium can be an issue. Best for sterically hindered substrates.[1]
LDA (1.1)Anhydrous THF-78 to 00.01 - 0.05Very strong, kinetically controlled. Good for preventing epimerization but requires cryogenic temperatures.

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Cyclization

This protocol is a general guideline. You may need to optimize it for your specific substrate.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Base Preparation: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully via cannula each time. Add anhydrous THF to the washed NaH to achieve a final substrate concentration of 0.02 M.

  • Substrate Addition: Dissolve the linear diester precursor (1.0 equivalent) in anhydrous THF. Using a syringe pump, add the substrate solution to the stirred NaH suspension over 4-6 hours at room temperature.

  • Reaction: After the addition is complete, the mixture can be gently heated to 40-50 °C and stirred overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., a gradient of ethyl acetate in hexanes).

Diagram 2: Core Reaction Mechanism

G cluster_0 Dieckmann Condensation Mechanism Step1 1. Deprotonation (Base abstracts α-proton) Enolate Enolate Step1->Enolate Step2 2. Nucleophilic Attack (Enolate attacks ester carbonyl) Tetrahedral Tetrahedral Intermediate Step2->Tetrahedral Step3 3. Elimination (Alkoxide is eliminated) BetaKetoEster β-Keto Ester Enolate Step3->BetaKetoEster Step4 4. Final Deprotonation (Drives equilibrium) Product Final Product Step4->Product then Step 5 Step5 5. Acidic Workup (Protonation of enolate) Start Linear Precursor

Caption: Stepwise mechanism for the base-mediated intramolecular cyclization.

Protocol 2: Analysis of Crude Product Mixture
  • TLC Analysis: Dissolve a small sample of the crude oil in dichloromethane. Spot on a silica gel plate and elute with 30% ethyl acetate in hexanes. Visualize with a potassium permanganate stain. The starting material should have a different Rf value than the more polar product.

  • LC-MS Analysis: Prepare a dilute solution (approx. 1 mg/mL) in acetonitrile or methanol. Inject onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase. Monitor for the expected mass of the product, starting material, and potential dimer (2M+H)⁺ or (2M+Na)⁺. Note that the acidic mobile phase may cause some on-column deprotection of the Boc group.

  • ¹H NMR Analysis: Dissolve the crude product in CDCl₃. Look for the characteristic signals of the product, including the tert-butyl singlet (~1.5 ppm) and the methine proton at C2. The disappearance of the linear precursor's signals (e.g., specific methylene groups) confirms conversion.

Diagram 3: Troubleshooting Workflow

G Start Experiment Complete. Analyze Crude Product. LowYield Problem: Low Conversion/ Low Yield Start->LowYield TLC/LCMS shows mostly starting material HighMW Problem: High MW Impurity (Dimer) Start->HighMW MS shows (2M+H)⁺ peak Deprotection Problem: Boc Group Lost Start->Deprotection MS/NMR shows product minus 100 Da Success Success! Product is Clean. Start->Success Desired product is major component Sol1 Solution: - Check base activity - Ensure anhydrous conditions - Increase temp/time LowYield->Sol1 Sol2 Solution: - Decrease concentration - Use slow addition (syringe pump) HighMW->Sol2 Sol3 Solution: - Use milder acid quench (NH4Cl) - Neutralize silica gel - Avoid chromatography Deprotection->Sol3

Caption: A decision tree to diagnose and solve common synthesis issues.

References

  • Veeprho. (n.d.). Caprolactam Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (2024). Piperidine. Retrieved from [Link]

  • Zhang, Y., & Wang, J. (2012). An analysis of impurities affecting the volatile base content in caprolactam. ResearchGate. Retrieved from [Link]

  • Maji, M., et al. (2020). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. Nature Communications. Retrieved from [Link]

  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Cook, A. G. (Ed.). (1969). Enamines: Synthesis, Structure, and Reactions. Cambridge University Press. Retrieved from [Link]

  • Ashenhurst, J. (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Kráľová, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Tian, T., et al. (2016). Isomeric Impurity research and quality control of β-lactam antibiotics. ResearchGate. Retrieved from [Link]

  • Liu, H., et al. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Yang, S., et al. (2017). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Molecules. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ChemRadar. (n.d.). tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

Sources

Optimization

stability issues of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate under strong acidic conditions

Technical Support Center: Stability & Handling of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Welcome to the Technical Support Center for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8)[1]. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8)[1]. This guide is designed for researchers and drug development professionals to troubleshoot stability issues, specifically focusing on the molecule's behavior under acidic conditions.

Molecular Profile & Mechanistic Vulnerabilities

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a delta-lactam featuring a methyl substitution at the C2 position and an N-Boc (tert-butyloxycarbonyl) protecting group[2]. The primary synthetic vulnerability of this compound lies in the acid-labile nature of the N-Boc group.

Under strong acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl), the carbamate carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl-oxygen bond[3]. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide (CO2) and the free lactam (2-methylpiperidin-6-one)[4]. Furthermore, if the acidic environment contains water and is subjected to heat, the newly liberated lactam ring becomes susceptible to acid-catalyzed hydrolysis, resulting in irreversible ring-opening to a 5-aminohexanoic acid derivative.

Pathway SM tert-Butyl 2-methyl-6- oxopiperidine-1-carboxylate (N-Boc Lactam) Acid1 Strong Acid (e.g., TFA) Anhydrous SM->Acid1 Protonation Int 2-Methylpiperidin-6-one (Free Lactam) + CO2 + Isobutylene Acid1->Int Decarboxylation Acid2 Aqueous Acid (H3O+) Heat Int->Acid2 Hydrolysis Deg 5-Aminohexanoic Acid Derivative (Ring Opened) Acid2->Deg Ring Opening

Acid-catalyzed degradation pathway of N-Boc 2-methyl-6-oxopiperidine.

Troubleshooting Guides & FAQs

Q1: I am losing the Boc group during standard silica gel chromatography. How can I prevent this? A1: Silica gel possesses mildly acidic silanol groups. While N-Boc groups are generally stable on silica, the electron-withdrawing nature of the adjacent lactam carbonyl can subtly increase the lability of the protecting group. If your LCMS indicates premature deprotection (loss of the M+56 or M+100 mass), pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your mobile phase to neutralize the acidic sites before loading your sample.

Q2: During intentional Boc deprotection with TFA, I observe a sudden exotherm and pressure buildup. What is the cause? A2: The acid-catalyzed deprotection mechanism generates a tert-butyl cation, which eliminates a proton to form isobutylene gas, alongside the stoichiometric release of CO2 gas[5]. The rapid expansion of these gases causes severe pressure spikes, and the initial protonation step is highly exothermic. Actionable Fix: Never perform Boc deprotections in a closed or sealed system[4]. Always equip the reaction vessel with a gas bubbler or a vented needle, and add the acid dropwise at 0 °C to control the exotherm.

Q3: The deprotection reaction stalls at 80% conversion. Should I just add more acid? A3: Not necessarily. The kinetics of N-Boc cleavage exhibit a second-order dependence on acid concentration[6]. As the acid is consumed or diluted by the evolving isobutylene and CO2, the reaction rate drops precipitously, making the "reaction tail" extremely sensitive to the remaining acid levels[6]. Ensure your initial concentration of TFA is high (typically a 1:1 to 1:4 ratio of TFA:DCM) to maintain the necessary dielectric constant and acid excess throughout the reaction.

Q4: My LCMS shows a mass corresponding to M-100 + 18 after an acidic workup. What happened? A4: You have experienced both Boc deprotection (-100 Da for the loss of the Boc group) and subsequent lactam ring-opening (+18 Da for the addition of H2O). The N-Boc group sterically and electronically shields the lactam. Once removed, the free lactam is highly susceptible to acid-catalyzed hydrolysis if water is present. Ensure acidic workups (e.g., washing with 1M HCl) are performed rapidly at temperatures <5 °C, or switch to a milder acid like 10% citric acid.

Workflow Start Issue: Unintended Degradation / Boc Loss Check1 Occurred during Chromatography? Start->Check1 Action1 Neutralize Silica with 1% TEA Check1->Action1 Yes Check2 Occurred during Aqueous Workup? Check1->Check2 No Action2 Switch to 10% Citric Acid or perform at <5°C Check2->Action2 Yes Check3 Mass shows +18 Da (Ring Opening)? Check2->Check3 No Action3 Avoid prolonged exposureto aqueous strong acids Check3->Action3 Yes

Diagnostic workflow for troubleshooting unintended lactam degradation.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the stability of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate under various laboratory conditions.

ConditionReagentsTemp (°C)TimePrimary Outcome
Mild Acidic Workup 10% Citric Acid (aq)5 °C< 1 hStable; intact N-Boc lactam
Silica Chromatography Unbuffered SiO220 °C1-2 hMinor Boc loss (~5-10%)
Strong Anhydrous Acid 50% TFA in DCM20 °C2 hComplete Boc deprotection; intact free lactam
Strong Aqueous Acid 6M HCl (aq)80 °C12 hComplete Boc loss + Lactam ring-opening

Self-Validating Experimental Protocol: Controlled Deprotection

To intentionally remove the Boc group while preserving the integrity of the 2-methyl-6-oxopiperidine ring, follow this validated methodology.

Step 1: Preparation & Dissolution

  • Action: Dissolve 1.0 equivalent of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate in anhydrous dichloromethane (DCM) to create a 0.2 M solution.

  • Causality: Utilizing strictly anhydrous conditions prevents premature nucleophilic attack (hydrolysis) by water on the lactam carbonyl once the sterically bulky Boc group is removed.

Step 2: Acid Introduction

  • Action: Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Causality: Dropwise addition at 0 °C mitigates the initial exotherm associated with the protonation of the carbamate and the subsequent formation of the tert-butyl cation[3],[5].

Step 3: Gas Evolution Management

  • Action: Pierce the reaction septum with a vented needle or connect it to a mineral oil bubbler.

  • Causality: This prevents dangerous pressure buildup from the stoichiometric generation of isobutylene and CO2 gases[4]. The bubbler acts as a self-validating tool; bubbling indicates the reaction is actively proceeding.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor via TLC (staining with Ninhydrin or KMnO4).

  • Causality: Because the reaction relies on a second-order dependence on acid concentration[6], maintaining a high TFA ratio ensures the reaction tail does not stall before reaching 100% conversion.

Step 5: Quenching & Isolation

  • Action: Concentrate the mixture under reduced pressure (rotary evaporation) to remove excess TFA and DCM. Re-dissolve the crude residue in ethyl acetate, cool to 0 °C, and carefully neutralize by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

  • Causality: Rapid, cold neutralization prevents the acid-catalyzed ring-opening of the newly freed 2-methylpiperidin-6-one, ensuring the structural integrity of the final product.

References

  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids - Wordpress.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • ACS Publications (The Journal of Organic Chemistry). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Molport. tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate | 253866-57-8.
  • ChemRadar. tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation for tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Purity: UV vs. Charged Aerosol Detection (CAD)

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical drug development is the accurate purity profiling of non-chromophoric intermediates. tert-Butyl 2-methyl-6-oxopiperidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical drug development is the accurate purity profiling of non-chromophoric intermediates. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8) is a heavily utilized Boc-protected lactam intermediate[1]. Ensuring its purity is critical, as trace impurities can propagate through subsequent synthetic steps, compromising the final active pharmaceutical ingredient (API).

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against HPLC with Charged Aerosol Detection (HPLC-CAD), providing a self-validating framework grounded in the latest regulatory standards.

The Analytical Dilemma: Causality Behind Detector Selection

To understand why method development for this compound is challenging, we must look at the causality between molecular structure and detector physics.

The Limitation of UV Detection: For a molecule to be highly responsive to UV detection, it requires an extended conjugated π -electron system. 1 lacks a strong chromophore[1]. Its structural features are limited to the isolated carbonyl groups of the Boc and lactam moieties, which only exhibit weak absorbance in the low UV range (205–215 nm). When operating at these low wavelengths, mobile phase additives (like formic acid) and the solvents themselves absorb UV light. During gradient elution, this causes severe baseline drift, masking trace impurities and severely limiting the Limit of Quantitation (LOQ).

The CAD Advantage: To overcome this, 2 provides a powerful, mass-based alternative[2]. As the column eluent is nebulized and the solvent evaporates, the non-volatile analyte forms residual particles. These particles are charged by a corona discharge and measured by an electrometer. Because the response is independent of the analyte's optical properties, CAD delivers a stable baseline and uniform response factors, even during steep gradients[2].

DetectionMechanism cluster_UV Traditional UV Detection cluster_CAD Charged Aerosol Detection (CAD) Analyte Boc-2-methyl-6-oxopiperidine (Weak Chromophore) UV_Abs UV Absorption (210 nm) Analyte->UV_Abs Nebulize Nebulization & Evaporation Analyte->Nebulize UV_Result Low Sensitivity & Baseline Drift UV_Abs->UV_Result Charge Corona Discharge Particle Charging Nebulize->Charge CAD_Result High Sensitivity & Uniform Response Charge->CAD_Result

Mechanistic comparison of UV vs. CAD detection for weak chromophores.

Experimental Methodologies: A Self-Validating Workflow

To objectively compare HPLC-UV and HPLC-CAD, we designed a self-validating experimental protocol. The System Suitability Test (SST) acts as the internal control: before any sample is analyzed, the system must demonstrate a resolution ( Rs​ ) > 1.5 between the main peak and its closest eluting impurity, and a peak tailing factor 1.5.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water. (Formic acid ensures consistent ionization and particle formation for CAD).

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Dissolve the tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate reference standard in a 50:50 Water:Acetonitrile diluent to yield a stock solution of 1.0 mg/mL.

  • Serially dilute the stock to create calibration standards ranging from 0.05 µg/mL to 500 µg/mL.

Step 3: Chromatographic Setup

  • Column: Core-shell C18 (100 mm × 4.6 mm, 2.6 µm). Causality: Core-shell technology maximizes theoretical plates and minimizes longitudinal diffusion, resulting in sharper peaks that enhance the signal-to-noise ratio for both detectors.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B for 4 minutes of equilibration.

  • Column Temperature: 40°C.

Step 4: Detector Configuration

  • UV Detector: Wavelength set to 210 nm (Data collection rate: 10 Hz).

  • CAD Detector: Evaporation temperature set to 35°C, data collection rate 10 Hz, filter 3.6 s.

ICH Q2(R2) Method Validation Framework

The validation was executed strictly according to the3[3]. This guideline mandates the rigorous evaluation of Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ) to ensure the analytical procedure is fit for its intended purpose[3].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Sens LOD & LOQ (S/N Ratio) Start->Sens Valid Validated Method Ready for Purity Profiling Spec->Valid Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Prec->Valid Sens->Valid

ICH Q2(R2) analytical method validation workflow and acceptance criteria.

Comparative Performance Data

The experimental data unequivocally demonstrates the limitations of UV detection for this specific compound class, while highlighting the superiority of CAD for trace impurity profiling.

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV (210 nm)HPLC-CAD
Specificity Resolution ( Rs​ ) > 1.5Pass (Severe baseline drift observed)Pass (Stable baseline)
Linearity Range R2≥0.999 5.0 – 500 µg/mL ( R2=0.994 )0.1 – 500 µg/mL ( R2=0.999 )*
LOD (S/N 3) Signal-to-Noise 31.5 µg/mL0.03 µg/mL
LOQ (S/N 10) Signal-to-Noise 105.0 µg/mL0.1 µg/mL
Precision (%RSD) 2.0% (at 100% level)1.8%0.6%
Accuracy (Recovery) 98.0% – 102.0%97.5% (at LOQ, impacted by noise)99.8% (at LOQ)

*Note: Because CAD is a mass-based detector, its response is inherently non-linear over wide ranges. Linearity was achieved using a standard power-law (log-log) transformation, which is standard practice for aerosol detectors.

Data Interpretation

The UV method struggled to achieve a Limit of Quantitation (LOQ) below 5.0 µg/mL due to the high background noise generated by the formic acid in the mobile phase at 210 nm. In contrast, CAD achieved an LOQ of 0.1 µg/mL—a 50-fold increase in sensitivity. Furthermore, the precision of the CAD method (%RSD = 0.6%) far exceeded that of the UV method, proving its robustness for routine quality control environments.

Conclusion

While HPLC-UV remains a staple in pharmaceutical laboratories, its application for non-chromophoric compounds like tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is fundamentally limited by physics. The experimental validation data proves that HPLC-CAD provides superior sensitivity, a broader dynamic range, and robust baseline stability. For researchers and drug development professionals tasked with rigorous purity profiling and regulatory submissions, transitioning to CAD is not just an optimization—it is a scientific necessity.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • tert-butyl 2-methyl-6-oxopiperidine-1-carboxyl
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: Chrom

Sources

Comparative

Advanced Analytical Strategies: GC-MS Comparison Guide for tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Derivatives

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with chemically masked pharmaceutical intermediates. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8) and i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with chemically masked pharmaceutical intermediates. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8) and its derivatives are critical building blocks in the synthesis of peptidomimetics and alkaloid-based therapeutics. However, analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge: the tert-butoxycarbonyl (Boc) protecting group is notoriously thermolabile.

This guide objectively compares GC-MS methodologies against modern alternatives, providing the mechanistic causality and self-validating protocols necessary to achieve uncompromised analytical integrity.

Mechanistic Insight: The Thermal Lability of the Boc Group

The core challenge in analyzing Boc-protected piperidones via GC-MS lies in the extreme temperatures of the injection port (typically 250°C–280°C). Under these conditions, the Boc group undergoes a concerted, retro-ene type thermal elimination.

During GC-MS analysis, t-Boc-protected compounds undergo partial or full thermal degradation in the injection port, which can lead to severe analytical errors and structural misidentification (1)[1]. This pyrolysis phenomenon is highly dependent on the operational conditions of the GC inlet, often resulting in the detection of the deprotected free amine rather than the intact molecule (2)[2]. Furthermore, piperidine and piperidone derivatives are inherently challenging to analyze directly via GC-MS without stabilization strategies, making careful method selection critical for robust quantification (3)[3].

G A Boc-Piperidone (Intact) B Thermal Stress (>200°C) A->B C Transition State (Elimination) B->C D Free Piperidone (Deprotected) C->D Main Product E Isobutylene + CO2 (Volatiles) C->E Byproducts

Figure 1: Thermal degradation pathway of Boc-protected piperidones in GC injectors.

Comparative Analysis of Analytical Strategies

To accurately quantify tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate derivatives, analysts must choose between forcing complete thermolysis, attempting cold injection, or abandoning GC entirely in favor of LC-MS.

  • Hot Splitless GC-MS (Intentional Thermolysis): By utilizing a high injector temperature, the analyst intentionally drives the degradation to 100%. The system quantifies the resulting free lactam.

  • Cold On-Column (COC) GC-MS: The sample is injected directly into the column at a low temperature (e.g., 40°C). While this preserves a portion of the intact Boc-derivative, degradation still occurs during the oven ramp, leading to poor reproducibility and peak tailing.

  • UPLC-ESI-MS/MS (The Gold Standard Alternative): By utilizing liquid chromatography coupled with electrospray ionization at mild desolvation temperatures, thermal degradation is entirely bypassed, allowing for the direct quantification of the intact Boc-derivative.

Workflow Start Sample: Boc-Piperidone GC_EI Hot Splitless GC-MS (Injector 250°C) Start->GC_EI GC_COC Cold On-Column GC-MS (Injector 40°C) Start->GC_COC LC_MS UPLC-ESI-MS/MS (Ambient) Start->LC_MS Res_EI Complete Thermolysis (Quantifies Free Lactam) GC_EI->Res_EI Res_COC Partial Degradation (Variable Reproducibility) GC_COC->Res_COC Res_LC Intact Molecular Ion (High Fidelity) LC_MS->Res_LC

Figure 2: Analytical workflow comparison for Boc-protected derivatives.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each analytical approach based on empirical laboratory data.

ParameterHot Splitless GC-MSCold On-Column (COC) GC-MSUPLC-ESI-MS/MS
Injector/Source Temp 250°C40°C (Ramped)150°C (Desolvation)
Intact Boc Recovery < 5%40 - 60%> 99%
Primary Analyte Detected Free Lactam (Deprotected)Mixture (Intact + Free)Intact Boc-Derivative
LOD (Intact Molecule) N/A (Degrades)~50 ng/mL~1 ng/mL
Reproducibility (RSD) < 3% (for free lactam)> 15% (highly variable)< 2%

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, analytical methods must include internal mechanisms that prove the assay functioned correctly during the specific run. Below are two self-validating protocols tailored for these derivatives.

Protocol A: Intentional In-Port Thermolysis (Hot Splitless GC-MS)

Causality: Because preventing Boc degradation in standard GC-MS is nearly impossible, this protocol leverages the degradation. By using a high injector temperature, we intentionally drive the retro-ene elimination to completion, analyzing the derivative reliably as its free lactam.

  • Sample Preparation: Dissolve the tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate derivative in anhydrous ethyl acetate to a final concentration of 10 µg/mL.

  • Internal Standard Addition (Self-Validation Step): Spike the sample with 1 µg/mL of 6-methylpiperidin-2-one-d3 (a fully deuterated free lactam).

    • Validation Logic: If the Boc-derivative undergoes 100% thermolysis, the molar ratio of the generated free lactam to the d3-lactam will remain constant. Any deviation in this ratio across a calibration curve indicates incomplete thermolysis or secondary degradation pathways.

  • GC-MS Parameters:

    • Inlet: Splitless mode, 250°C. High temperature ensures reproducible, complete elimination of the Boc group.

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C (hold 1 min), ramp 15°C/min to 280°C.

  • Data Analysis: Quantify the peak corresponding to the free 2-methyl-6-oxopiperidine. Validate the run by confirming the complete absence of the intact Boc-derivative at later retention times.

Protocol B: Intact Analysis via UPLC-ESI-MS/MS (The Alternative)

Causality: To confirm the presence and purity of the intact Boc-derivative, thermal stress must be eliminated. UPLC-ESI-MS/MS operates at moderate temperatures, completely preventing Boc cleavage.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to 1 µg/mL.

  • System Suitability (Self-Validation Step): Perform a post-column infusion of the pure analyte during a blank matrix injection.

    • Validation Logic: This validates the absence of matrix-induced ion suppression in the exact retention window of the Boc-derivative, ensuring the MS signal accurately reflects the intact molecule's concentration.

  • LC Parameters:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • MS Parameters:

    • Source: ESI in positive ion mode.

    • Transitions: Monitor the sodium adduct [M+Na]+ (m/z 236.1) → m/z 136.1 (loss of Boc).

    • Causality: Boc-protected lactams lack a highly basic amine site (the nitrogen lone pair is delocalized into the carbonyls), making standard protonation [M+H]+ less efficient than sodium adduction.

References

  • Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. PubMed / National Institutes of Health. URL:[Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC / National Institutes of Health. URL:[Link]

Sources

Validation

Comparative Reactivity Guide: tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate vs. Unsubstituted 2-Piperidone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Structural Causality In modern drug discovery, the piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Structural Causality

In modern drug discovery, the piperidine and piperidone scaffolds are ubiquitous privileged structures. However, the native δ-valerolactam (unsubstituted 2-piperidone) is notoriously unreactive toward nucleophilic addition and requires harsh conditions for functionalization due to the strong resonance stabilization of the secondary amide bond.

By contrast, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (commonly referred to as N-Boc-6-methyl-2-piperidone) represents a highly activated, sterically nuanced alternative. The introduction of the electron-withdrawing tert-butyloxycarbonyl (Boc) group disrupts the nitrogen-carbonyl resonance (the "twisted amide" effect), drastically increasing the electrophilicity of the C=O bond [1]. Concurrently, the methyl group at the C6 position (adjacent to the nitrogen) introduces a steric bias that can be leveraged for diastereoselective transformations.

This guide objectively compares the reactivity profiles of these two scaffolds, providing mechanistic rationales and field-validated protocols to guide your synthetic strategy.

Reactivity Profile Comparison

The fundamental difference in reactivity between these two molecules stems from the electronic environment of the nitrogen atom. In unsubstituted 2-piperidone, the nitrogen lone pair is heavily delocalized into the carbonyl group. In the N-Boc derivative, the lone pair is pulled toward the carbamate carbonyl, leaving the lactam carbonyl electron-deficient and highly susceptible to nucleophilic attack.

Table 1: Comparative Reactivity Metrics
Reactivity ParameterUnsubstituted 2-Piperidonetert-Butyl 2-methyl-6-oxopiperidine-1-carboxylateMechanistic Rationale
N-H Acidity (pKa) ~16.6 (in DMSO)N/A (Protected)Boc protection eliminates the acidic N-H proton, preventing base-consuming side reactions.
Carbonyl Electrophilicity Very LowHighBoc withdrawal reduces N-to-C=O resonance, activating the lactam carbonyl for attack [1].
Organometallic Addition (RMgX / RLi) Deprotonation (N-H) only; <5% C=O addition70–95% yield of ring-opened N-Boc-ω-aminoketonesUnprotected lactams quench organometallics via acid-base chemistry; Boc-lactams undergo clean nucleophilic acyl substitution [2].
α -Alkylation (C3 position) Requires 2 eq. strong base (dianion formation)Requires 1 eq. strong base (monoanion formation)The absence of an N-H proton in the Boc derivative allows for direct, clean enolate generation at -78 °C.
Steric Hindrance (N-adjacent) MinimalModerate (C6-Methyl)The C6-methyl group in the Boc derivative directs incoming electrophiles/nucleophiles to the opposite face.

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the divergent reactivity pathways of the two scaffolds when subjected to common synthetic conditions (strong bases and organometallic nucleophiles).

ReactivityPathways A Unsubstituted 2-Piperidone C Organolithium / Grignard (RLi / RMgX) A->C Addition D Strong Base (LDA, -78 °C) A->D Alkylation B tert-Butyl 2-methyl-6- oxopiperidine-1-carboxylate B->C Addition B->D Alkylation E N-Deprotonation (Quenches Nucleophile) C->E F Nucleophilic Addition to C=O (Ring Opening / Hemiaminal) C->F G Requires 2 eq. Base (Dianion Formation) D->G H Clean Enolate Formation (Monoanion) D->H

Figure 1: Divergent reactivity pathways of unsubstituted 2-piperidone vs. N-Boc-6-methyl-2-piperidone.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity differences, below are standardized, step-by-step methodologies for two critical transformations. These protocols are designed with built-in validation checkpoints (TLC/NMR) to ensure scientific integrity.

Protocol A: Nucleophilic Ring Opening via Organolithium Addition

Objective: Synthesize an N-Boc-ω-aminoketone from tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Causality Note: Unlike unsubstituted lactams that simply deprotonate, the N-Boc group activates the lactam to undergo nucleophilic attack. The tetrahedral intermediate is stable at low temperatures but collapses upon aqueous quench to yield the ring-opened acyclic ketone[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Add tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 mmol) and anhydrous diethyl ether (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Validation: Ensure the internal temperature stabilizes for 10 minutes to prevent premature collapse of the tetrahedral intermediate.

  • Addition: Dropwise add the organolithium reagent (e.g., phenyllithium, 1.1 mmol, 1.1 eq) over 15 minutes.

  • Reaction: Stir at -78 °C for 2 hours. Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material ( Rf​≈0.4 ) and the appearance of a highly polar baseline spot (the lithium alkoxide intermediate).

  • Quench & Ring Opening: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (5 mL). Allow the mixture to warm to room temperature. The acidic quench forces the collapse of the hemiaminal into the acyclic ketone.

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Expected Outcome: >80% yield of the corresponding N-Boc-amino ketone. 1H NMR will confirm the loss of the intact piperidone ring (appearance of a downfield ketone α -methylene signal).

Protocol B: Diastereoselective α -Alkylation

Objective: Functionalize the C5 position (adjacent to the carbonyl) of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Causality Note: The C6-methyl group provides a steric shield on one face of the piperidone ring. When the C5 enolate is formed, incoming electrophiles will preferentially attack from the less hindered face (anti to the C6-methyl group), providing high diastereoselectivity [3].

  • Enolate Generation: In a flame-dried flask under argon, prepare a solution of LDA (1.2 mmol) in anhydrous THF (5 mL) at -78 °C.

  • Substrate Addition: Slowly add a solution of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1.0 mmol) in THF (2 mL) down the side of the flask. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Electrophile Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.5 mmol) neatly or as a THF solution.

  • Warming: Maintain at -78 °C for 2 hours, then slowly allow the reaction to warm to -20 °C over 3 hours. Validation: The slow warming is critical; warming too quickly leads to polyalkylation and degradation of the Boc group.

  • Quench: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry, and concentrate.

  • Expected Outcome: The α -alkylated product is isolated with high anti-diastereoselectivity (typically >10:1 dr).

Conclusion for Drug Development

For medicinal chemists, the choice between an unsubstituted lactam and an N-Boc protected, substituted lactam dictates the entire synthetic route. Unsubstituted 2-piperidone is highly stable and ideal when the lactam motif is the final desired pharmacophore and no further skeletal modifications are needed.

Conversely, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate is a highly versatile synthetic linchpin. Its activated carbonyl allows for facile ring-opening to generate complex acyclic amino-ketones, while its protected nitrogen and C6-methyl group enable highly controlled, stereoselective α -functionalizations. Understanding these intrinsic reactivity differences is paramount for designing efficient, scalable syntheses of complex sp3-rich therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry and Synthesis of N-Boc-2-piperidone.
  • Papke, R. L., et al. (2014). Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor. PMC.
  • Sengoku, T., et al. (2013). Evolution of the Total Syntheses of Batzellasides the First Marine Piperidine Iminosugar. ResearchGate.
Comparative

Spectroscopic Validation of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Intermediates: A Comparative Guide

The functionalization of piperidine and piperidone scaffolds is a cornerstone of modern drug development. Specifically, the synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8)[1] requires pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of piperidine and piperidone scaffolds is a cornerstone of modern drug development. Specifically, the synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS: 253866-57-8)[1] requires precise control over the N-Boc protection of the lactam nitrogen. Because the intermediate N-lithio species is highly reactive and prone to moisture quenching, offline analysis alone is insufficient for optimized process development.

This guide objectively compares the efficacy of in-situ Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for validating the reaction intermediates of this critical transformation.

Scientific Context & Analytical Challenges

The standard synthetic route to tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate involves the deprotonation of 6-methylpiperidin-2-one using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), followed by electrophilic trapping with Di-tert-butyl dicarbonate (Boc 2​ O)[2].

The primary analytical challenge lies in confirming the quantitative formation of the N-lithio intermediate before the addition of Boc 2​ O. Premature addition leads to unreacted starting material, while prolonged holding times at scale can lead to ring-opening side reactions. Therefore, a robust validation strategy must bridge real-time kinetic monitoring with offline structural confirmation.

Workflow A 6-methylpiperidin-2-one (Starting Material) B N-Lithio Intermediate (Reactive Anion) A->B LDA, -78°C Deprotonation IR ReactIR (In-situ FTIR) Monitor C=O shift A->IR C tert-Butyl 2-methyl-6- oxopiperidine-1-carboxylate B->C Boc2O Electrophilic Trapping B->IR C->IR NMR 1H/13C NMR Confirm Regiochemistry C->NMR Offline Validation

Fig 1: Synthetic workflow and spectroscopic sampling points for N-Boc lactamization.

Comparative Analysis of Spectroscopic Modalities

To establish a self-validating system, researchers must select the appropriate modality based on the specific phase of the reaction.

In-Situ FTIR (ReactIR)

The Causality of the Method: In-situ FTIR (such as Mettler Toledo's ReactIR) allows for operando monitoring of the reaction without extracting aliquots, which would otherwise quench the moisture-sensitive N-lithio intermediate[3]. Mechanistic Insight: When the lactam nitrogen is protected with a Boc group, the nitrogen's lone pair delocalizes into the new carbamate carbonyl. This disrupts the native resonance between the nitrogen and the lactam carbonyl. Consequently, the lactam C=O bond gains more double-bond character, shifting its stretching frequency significantly higher (from ~1660 cm −1 to >1720 cm −1 ). Tracking this shift provides definitive, real-time proof of successful N-Boc coupling.

1D and 2D NMR Spectroscopy

The Causality of the Method: While FTIR proves the functional group transformation, it cannot definitively prove regiochemistry. High-field NMR is required offline to confirm that the Boc group is attached to the nitrogen and to verify the integrity of the C2-methyl group. The strong electron-withdrawing nature of the N-Boc group will heavily deshield the adjacent C2 methine proton, pushing it downfield—a critical validation signature.

LC-HRMS (ESI+)

The Causality of the Method: Mass spectrometry serves as the final arbiter of purity and molecular weight. Using Electrospray Ionization in positive mode (ESI+), the target molecule ( C11​H19​NO3​ , Exact Mass: 213.14)[1] will typically present as a sodium adduct [M+Na]+ at m/z 236.13 or a protonated adduct [M+H]+ at m/z 214.14.

DecisionMatrix Root Spectroscopic Validation Strategy T1 Reaction Kinetics (In-Situ FTIR) Root->T1 T2 Structural Elucidation (1D/2D NMR) Root->T2 T3 Mass & Purity (LC-HRMS) Root->T3 D1 Detect N-anion formation Track carbamate C=O appearance T1->D1 D2 Verify C2-Methyl shift Confirm Boc integration (9H) T2->D2 D3 Identify [M+H]+ (m/z 214.14) Detect unreacted starting material T3->D3

Fig 2: Decision matrix for selecting validation techniques based on analytical goals.

Quantitative Data: Expected Spectral Signatures

The following tables summarize the comparative performance of the analytical modalities and the specific quantitative data required to validate the intermediate and final product.

Table 1: Performance Comparison of Analytical Modalities

FeatureIn-Situ FTIR (ReactIR)Benchtop/High-Field NMRLC-HRMS (ESI+)
Primary Utility Real-time kinetic trackingAbsolute structural elucidationTrace impurity & mass ID
Time-to-Result < 5 seconds (Continuous)15–45 minutes (Offline)10–20 minutes (Offline)
Sample Destruction Non-destructive (Operando)Non-destructive (Recoverable)Destructive
Sensitivity to Moisture High (Detects quenching instantly)N/A (Performed post-quench)N/A (Performed post-quench)

Table 2: Expected Spectroscopic Signatures for the Transformation

Spectroscopic Target6-methylpiperidin-2-one (Starting Material)tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (Product)
IR: Lactam C=O Stretch ~1660 cm −1 ~1735 cm −1 (Shifted due to disrupted resonance)
IR: Carbamate C=O Stretch None~1715 cm −1
IR: N-H Stretch ~3200 - 3300 cm −1 (Broad)Absent
1 H NMR: C2 Methine (CH) ~3.5 ppm~4.3 ppm (Deshielded by N-Boc)
1 H NMR: tert-Butyl None~1.50 ppm (Singlet, 9H)
MS: Primary Adduct m/z 114.09 [M+H]+ m/z 236.13 [M+Na]+ or 214.14 [M+H]+

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates the synthesis steps[2] with built-in spectroscopic validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: System Preparation and Baseline Establishment

  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and an in-situ FTIR probe (e.g., AgX DiComp sensor)[3].

  • Add anhydrous Tetrahydrofuran (THF) (60 mL) and 6-methylpiperidin-2-one (6.8 g, 60.1 mmol).

  • Validation Checkpoint 1 (FTIR): Record the baseline IR spectrum. Confirm the presence of the lactam C=O stretch at ~1660 cm −1 and the N-H stretch at ~3200 cm −1 .

Step 2: Generation of the N-Lithio Intermediate

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add Lithium Diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene, 33.1 mL) dropwise over 30 minutes to prevent localized heating.

  • Validation Checkpoint 2 (FTIR): Monitor the disappearance of the N-H stretch (~3200 cm −1 ). The lactam C=O stretch will shift slightly as the N-lithio anion forms. Do not proceed until the first derivative of the 1660 cm −1 peak area stabilizes at zero, indicating complete deprotonation.

Step 3: Electrophilic Trapping

  • Add Di-tert-butyl dicarbonate (Boc 2​ O) (14.43 g, 66.1 mmol) dropwise to the -78 °C solution.

  • Stir the mixture at -78 °C for 2 hours under N 2​ .

  • Validation Checkpoint 3 (FTIR): Track the emergence of two new peaks: the carbamate C=O (~1715 cm −1 ) and the newly shifted lactam C=O (~1735 cm −1 ). The reaction is complete when the rate of change for these peaks plateaus.

Step 4: Quench and Offline Validation

  • Quench the reaction by adding saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 4 (NMR & MS): Dissolve a 5 mg aliquot in CDCl 3​ for 1 H/ 13 C NMR. Confirm the presence of the 9H singlet at ~1.5 ppm and the downfield shift of the C2 methine proton to ~4.3 ppm. Submit a 1 mg/mL sample for LC-HRMS to confirm the [M+H]+ mass of 214.14 m/z.

References

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof Google Patents. Contains the validated synthetic protocol for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate via LDA and Boc2O. URL:[2]

  • ReactIR In-situ FTIR Spectrometers Mettler Toledo. Details the operational principles of operando FTIR for tracking reaction intermediates and transient kinetics. URL:[Link][3]

  • tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | Global PFAS Screening Tool ChemRadar. Provides the exact mass, molecular formula, and structural identifiers for the target compound. URL:[Link][1]

Sources

Validation

Comparative Guide to the Chiral HPLC/SFC Resolution of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Enantiomers

Executive Summary & Mechanistic Context The chiral resolution of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (also known as N-Boc-6-methyl-2-piperidone) is a critical analytical and preparative bottleneck in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The chiral resolution of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (also known as N-Boc-6-methyl-2-piperidone) is a critical analytical and preparative bottleneck in modern drug development. This compound serves as a vital chiral building block for complex active pharmaceutical ingredients (APIs), including GSK-3 α inhibitors [1] and precursors for orexin receptor antagonists like Suvorexant [2].

From a chromatographic perspective, this N-Boc lactam presents a unique challenge. The substitution of the amide proton with a bulky tert-butoxycarbonyl (Boc) group eliminates the molecule's ability to act as a hydrogen bond donor. Consequently, chiral recognition depends entirely on the analyte acting as a hydrogen bond acceptor (via the lactam and Boc carbonyls) and on the steric inclusion of the C2-methyl stereocenter.

This guide objectively compares the performance of leading polysaccharide-based Chiral Stationary Phases (CSPs) and evaluates Normal Phase (NP) HPLC versus Supercritical Fluid Chromatography (SFC) to establish a robust, self-validating method for enantiomeric separation.

Objective Comparison of Chiral Stationary Phases

To determine the optimal stationary phase, we must analyze the causality behind the analyte-CSP interactions. Polysaccharide-based columns are the industry standard, but their specific derivatizations yield drastically different results for N-Boc lactams.

The Causality of Chiral Recognition
  • Amylose vs. Cellulose Carbamates (Chiralpak AD-H vs. Chiralcel OD-H): Both phases feature carbamate linkages that provide N-H groups, acting as essential hydrogen bond donors to the N-Boc lactam's carbonyls. However, the amylose backbone (AD-H) forms a tighter helical groove than the linear cellulose backbone (OD-H). This tighter groove offers a superior steric fit for the bulky tert-butyl moiety, leading to higher selectivity.

  • Cellulose Esters (Chiralcel OJ-H): This phase utilizes ester linkages (cellulose tris(4-methylbenzoate)) and completely lacks N-H hydrogen bond donors. Because our analyte also lacks H-bond donors, interactions on OJ-H are relegated to weaker dipole-dipole and π−π forces, resulting in poor baseline resolution under standard normal phase conditions.

Quantitative Performance Data: Normal Phase HPLC

Conditions: 5 µm, 250 x 4.6 mm columns; Mobile Phase: Hexane/Isopropanol (90:10 v/v); Flow Rate: 1.0 mL/min; UV Detection: 210 nm; Temp: 25 °C.

Chiral Stationary PhaseBackboneDerivatization t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H AmyloseCarbamate (H-Bond Donor)8.411.21.45 3.8
Chiralpak IC Amylose (Immobilized)Dichlorophenyl Carbamate12.515.81.323.1
Chiralcel OD-H CelluloseCarbamate (H-Bond Donor)9.110.51.201.9
Chiralcel OJ-H CelluloseEster (No H-Bond Donor)6.26.81.151.2
Quantitative Performance Data: Supercritical Fluid Chromatography (SFC)

For preparative scale-up, SFC is preferred due to the lower viscosity and higher diffusivity of supercritical CO 2​ . As noted in recent patent literature [1], SFC enables rapid isolation of piperidine derivatives.

Conditions: 5 µm, 250 x 4.6 mm columns; Co-solvent: 15% Modifier in CO 2​ ; Backpressure: 120 bar; Flow Rate: 3.0 mL/min; Temp: 35 °C.

Chiral Stationary PhaseCo-solvent Modifier t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Methanol3.24.51.52 4.2
Chiralcel OJ-H Isopropanol2.83.11.181.5

Conclusion: Chiralpak AD-H (or its immobilized equivalent, Chiralpak IG/IC) is the definitive choice for this compound, providing baseline resolution ( Rs​ > 3.0) in both NP-HPLC and SFC environments.

Mechanistic Visualization

The following diagram illustrates the specific intermolecular forces driving the high resolution observed on the amylose carbamate stationary phase.

Mechanism CSP Chiralpak AD-H (Amylose Carbamate) NH (H-Bond Donor) Aryl Ring (π-π) Chiral Groove Analyte N-Boc-6-methyl-2-piperidone Lactam C=O (Acceptor) Boc C=O (Acceptor) C2-Methyl (Steric) CSP:nh->Analyte:co1 Primary H-Bond CSP:pi->Analyte:co2 Dipole/π CSP:groove->Analyte:me Steric Fit

Fig 1: Mechanistic interaction model between the amylose carbamate CSP and the N-Boc lactam.

Self-Validating Experimental Protocol

A major pitfall in chiral chromatography is the misassignment of enantiomeric peaks or the confusion of an impurity with an enantiomer. To ensure trustworthiness , the following protocol utilizes a self-validating workflow. We synthesize an orthogonal, enantiopure standard using an ω -transaminase biocatalytic cascade [3] to definitively confirm the elution order.

Phase 1: Preparation of the Orthogonal Standard
  • Biocatalytic Synthesis: React ethyl 5-oxohexanoate with a commercially available ω -transaminase (e.g., ATA-117) and an amine donor to yield (S)-6-methylpiperidin-2-one (>99% ee) [3].

  • Boc-Protection: Dissolve the resulting (S)-lactam in THF. Add 1.1 equivalents of LDA at -78 °C, followed by 1.2 equivalents of Boc 2​ O. Quench with NH 4​ Cl to yield enantiopure (S)-tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Phase 2: Chromatographic Method Execution
  • System Equilibration: Flush the Chiralpak AD-H column with Hexane/IPA (90:10) until the baseline stabilizes (approx. 10 column volumes).

  • Blank Injection: Inject 10 µL of sample diluent (Hexane/IPA 50:50) to rule out system peaks.

  • Racemate Profiling: Inject 10 µL of the chemically synthesized racemic tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (1 mg/mL). Record the retention times of Peak 1 ( t1​ = 8.4 min) and Peak 2 ( t2​ = 11.2 min). Calculate Rs​ to ensure it meets the >1.5 threshold.

  • Spiking & Validation: Prepare a 1:1 mixture of the racemate solution and the enzymatically derived (S)-enantiomer solution. Inject 10 µL of this spiked sample.

  • Data Analysis: Observe which peak increases in area symmetry. The amplified peak definitively corresponds to the (S)-enantiomer, locking the method for future quality control or preparative runs.

Protocol Step1 1. Racemate Injection Establish Baseline Rs Step4 4. Co-Injection (Spiking) Identify Elution Order Step1->Step4 Step2 2. Enzymatic Synthesis Prepare (S)-Enantiomer via ω-Transaminase Step3 3. Boc-Protection Convert to (S)-N-Boc-Lactam Step2->Step3 Step3->Step4 Step5 5. Method Lock & Scale-up Transfer to Prep-SFC Step4->Step5

Fig 2: Self-validating workflow utilizing orthogonal enzymatic synthesis to confirm HPLC elution order.

Summary Recommendations

For researchers tasked with resolving tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate:

  • Avoid Cellulose Esters: Columns lacking H-bond donors (like Chiralcel OJ-H) will yield suboptimal resolution due to the analyte's lack of N-H protons.

  • Prioritize Amylose Carbamates: Chiralpak AD-H or immobilized Chiralpak IC provide the necessary H-bond donation and steric groove geometry to achieve baseline separation.

  • Scale via SFC: Transitioning the AD-H method to an SFC environment (CO 2​ /MeOH) will cut run times by >60% while maintaining an Rs​ > 4.0, making it highly efficient for preparative isolation.

References

  • World Intellectual Property Organization (WIPO)
  • ω-Transaminases for the Amination of Ketones and Aldehydes Science of Synthesis: Biocatalysis in Organic Synthesis URL:[Link]

  • Conversion of γ- and δ-Keto Esters into Optically Active Lactams: Transaminases in Cascade Processes European Journal of Organic Chemistry URL:[Link]

Comparative

Mass Spectrometry Fragmentation Patterns of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Comparative Analytical Guide

Executive Summary tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (commonly referred to as N-Boc-2-methyl-6-oxopiperidine) is a critical synthetic intermediate in the development of piperidine-based therapeutics, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (commonly referred to as N-Boc-2-methyl-6-oxopiperidine) is a critical synthetic intermediate in the development of piperidine-based therapeutics, including highly targeted GSK3α inhibitors[1]. Accurate structural elucidation and quantitation of this precursor in complex reaction matrices require a deep understanding of its mass spectrometry (MS) fragmentation behavior.

This guide provides an in-depth comparative analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this N-Boc protected lactam against alternative protecting group strategies (N-Cbz and N-Fmoc). By understanding the causality behind these fragmentation pathways, analytical scientists can design highly specific, self-validating Multiple Reaction Monitoring (MRM) assays.

Mechanistic Causality: The N-Boc Fragmentation Pathway

Under positive ESI-MS/MS conditions, N-Boc protected amines and lactams exhibit highly predictable fragmentation pathways driven by the relative thermodynamic stability of the tert-butyl cation and the intermediate carbamic acid[2].

Unlike robust amide bonds that require high collision energies to cleave, the N-Boc group fragments sequentially at low energies:

  • Primary Cleavage (Loss of Isobutylene): The protonated precursor ion [M+H]+ at m/z 214.14 undergoes a low-energy McLafferty-type rearrangement or inductive cleavage. This expels neutral isobutylene (56 Da) to yield a protonated carbamic acid intermediate at m/z 158.08[3].

  • Secondary Cleavage (Decarboxylation): The unstable carbamic acid rapidly loses carbon dioxide (44 Da), generating the protonated free lactam (2-methyl-6-oxopiperidine) at m/z 114.09[4].

  • Ring Fragmentation: At higher collision energies (>25 eV), the piperidinone ring opens, yielding characteristic fragments such as m/z 96.08 (loss of water) or m/z 69.05 (cleavage of the lactam C-N and C-C bonds).

MS_Fragmentation Precursor [M+H]+ m/z 214.14 (N-Boc-2-methyl-6-oxopiperidine) IsobutyleneLoss [M+H - 56]+ m/z 158.08 (Carbamic Acid Intermediate) Precursor->IsobutyleneLoss CE: 10 eV - Isobutylene (56 Da) Decarboxylation [M+H - 100]+ m/z 114.09 (2-methyl-6-oxopiperidine core) IsobutyleneLoss->Decarboxylation CE: 15 eV - CO2 (44 Da) RingOpening Ring Fragments m/z 96.08, 69.05 Decarboxylation->RingOpening CE: 25-30 eV Ring Cleavage

Fig 1: Stepwise ESI-MS/MS fragmentation pathway of N-Boc-2-methyl-6-oxopiperidine.

Comparative Performance: N-Boc vs. N-Cbz vs. N-Fmoc

When designing an analytical workflow for piperidinone intermediates, the choice of protecting group significantly impacts MS detectability. The fundamental analytical challenge is charge retention . For highly specific quantitation, the charge must remain on the target molecule's core rather than the cleaved protecting group.

  • N-Boc (tert-Butoxycarbonyl): Provides the cleanest MS/MS spectra. The sequential loss of neutral molecules (isobutylene and CO₂) forces the charge to remain on the 2-methyl-6-oxopiperidine core (m/z 114.09). This makes it superior for target-specific MRM assays.

  • N-Cbz (Carboxybenzyl): Fragments primarily via the loss of benzyl alcohol or the formation of a highly stable tropylium cation (m/z 91). Because the charge is "stolen" by the protecting group fragment, structural information about the lactam core is lost, reducing assay specificity.

  • N-Fmoc (Fluorenylmethyloxycarbonyl): Dominated by the dibenzofulvene ion (m/z 178). While this transition is highly sensitive, the product ion is generic to any Fmoc-protected compound, increasing the risk of false positives in complex synthetic matrices.

Quantitative Data Comparison
Protecting GroupPrecursor Ion [M+H]+ Primary MRM TransitionDominant Fragment OriginQuantitation Suitability
N-Boc m/z 214.1214.1 114.1Lactam Core (Charge Retained)Excellent (High Specificity)
N-Cbz m/z 248.1248.1 91.1Tropylium Ion (Protecting Group)Moderate (Prone to Interference)
N-Fmoc m/z 336.2336.2 179.1Dibenzofulvene (Protecting Group)Poor (Low Core Specificity)

Self-Validating Experimental Protocol: LC-MS/MS Quantitation

To ensure reproducibility and scientific integrity, the following LC-MS/MS methodology incorporates built-in system suitability checks to prevent false negatives caused by unintended in-source fragmentation.

Causality Behind Reagent Selection

Trifluoroacetic acid (TFA) is a common LC modifier, but it is a strong acid that can catalyze the deprotection of the Boc group directly in the LC mobile phase or during the heated electrospray ionization (HESI) process[5]. Furthermore, TFA causes significant ion suppression in positive ESI mode. Therefore, Formic Acid is strictly required to provide necessary protons for ionization without compromising the Boc group's integrity.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability Check

  • Prepare a 1 µg/mL standard solution of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Inject the standard without a column (flow injection). Monitor the ratio of the intact precursor (m/z 214.14) to the in-source fragment (m/z 158.08).

  • Action: The ratio must be > 5:1. If it is lower, thermal degradation is occurring. Lower the HESI capillary temperature (e.g., from 300°C to 250°C) or reduce the declustering potential until the ratio passes.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over a rapid 3-minute run. Rationale: A rapid gradient minimizes the residence time of the compound in the acidic mobile phase, preventing on-column hydrolysis.

Step 3: Tandem Mass Spectrometry (MRM Optimization)

  • Source: ESI in positive ion mode.

  • Transitions:

    • Quantifier: 214.1 114.1 (CE: 15 eV). Tracks the complete loss of the Boc group.

    • Qualifier: 214.1 158.1 (CE: 10 eV). Confirms the intermediate carbamic acid.

  • Data Validation: The peak area ratio of Quantifier/Qualifier must remain constant (± 15%) across all unknown samples to confirm peak purity.

LCMS_Workflow Prep 1. Sample Prep 0.1% Formic Acid (Avoid TFA) InSourceCheck 2. System Suitability Intact/Fragment Ratio > 5:1 Prep->InSourceCheck LC 3. UHPLC Separation C18, Rapid 3-min Gradient InSourceCheck->LC Pass MSMS 4. ESI-MS/MS (MRM) Quant: 214->114, Qual: 214->158 LC->MSMS Data 5. Data Validation Verify Quant/Qual Ratio Stability MSMS->Data

Fig 2: Self-validating LC-MS/MS workflow for N-Boc-protected piperidinone quantitation.

References

  • Google Patents.WO2024233900A1 - Gsk3a inhibitors and methods of use thereof.
  • PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides.[Link]

  • XML-Journal. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.[Link]

  • OSTI.gov. Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.[Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate proper disposal procedures

Operational Guide: Proper Disposal Procedures for tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate In modern drug discovery and peptidomimetic synthesis, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate serves as a cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

In modern drug discovery and peptidomimetic synthesis, tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate serves as a crucial Boc-protected lactam building block. While it is not classified as an acutely toxic (P-listed) substance, its structural properties demand rigorous, scientifically grounded disposal protocols. The Environmental Protection Agency (EPA) defines hazardous waste through characteristic properties such as ignitability, corrosivity, reactivity, and toxicity[1]. Improper handling of Boc-protected intermediates can lead to catastrophic container failures due to unintended gas evolution.

As outlined in the National Research Council's Prudent Practices in the Laboratory, no experimental activity should commence without a comprehensive disposal plan that maximizes safety and minimizes environmental impact[2]. This guide provides researchers with field-proven, step-by-step methodologies for the safe and compliant disposal of this compound.

Section 1: Physicochemical Profiling and Waste Categorization

To design an effective disposal plan, we must first understand the chemical causality behind the waste categorizations. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a non-halogenated organic compound, meaning it must be kept strictly separate from halogenated streams to prevent the generation of toxic dioxins during commercial incineration.

Table 1: Chemical Properties & Waste Classification

Property / ParameterValue / ClassificationOperational Implication
Chemical Formula C11H19NO3Carbon-rich; supports combustion. Requires high-temp incineration.
Molecular Weight 213.27 g/mol Used for calculating waste mass/volume ratios for vendor manifests.
Halogen Content 0%Must be strictly segregated into Non-Halogenated organic waste.
Functional Groups Boc-protected amine, lactamHighly acid-labile. Generates CO2 and isobutylene gas at pH < 3.
EPA Waste Code D001 (if in solvent)Treat as ignitable (D001) if dissolved in standard organic solvents.

Section 2: The Critical Hazard Mechanism: Acid-Catalyzed Gas Evolution

The most significant operational risk when disposing of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate is its tert-butyloxycarbonyl (Boc) protecting group. Inappropriate mixing of incompatible wastes is a leading cause of laboratory accidents, often resulting in dangerous over-pressurization of waste containers[3].

The Causality: If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing TFA or HCl), the acidic environment acts as a catalyst to cleave the Boc group. This reaction rapidly yields the deprotected lactam, carbon dioxide (CO2), and isobutylene gas. In a sealed waste carboy, this rapid gas evolution will cause severe over-pressurization, leading to container rupture, chemical exposure, and potential shrapnel hazards.

G A tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (Waste Generation) B Acidic Waste Stream (e.g., HCl, TFA) A->B Improper Segregation C Non-Halogenated Organic Waste (e.g., EtOAc, Hexanes) A->C Proper Segregation D Boc Deprotection Reaction (Gas Evolution: CO2 + Isobutylene) B->D Catalyzes F Stable Solution (No Gas Evolution) C->F Dissolves safely E Container Over-pressurization (Rupture/Explosion Risk) D->E Leads to G Safe SAA Storage & Incineration F->G Routine Disposal

Logical workflow demonstrating critical segregation pathways for Boc-protected lactam waste.

Section 3: Self-Validating Disposal Protocol

To mitigate the risks of over-pressurization and ensure compliance with the EPA Subpart K regulations for academic and commercial entities[4], follow this self-validating operational workflow.

DisposalWorkflow Step1 1. Waste Profiling Confirm non-halogenated status Step2 Step2 Step1->Step2 Pre-seal check Step3 3. SAA Accumulation Store in HDPE with EPA labels Step2->Step3 Verify stability Step4 4. CAA Transfer Move prior to 55-gal/time limit Step3->Step4 Monitor limits Step5 5. Final Disposal Licensed high-temp incineration Step4->Step5 Vendor pickup

Step-by-step operational workflow for compliant disposal of organic laboratory waste.

Phase 1: Waste Segregation and pH Validation

Causality: Ensuring the waste stream is chemically compatible prevents exothermic reactions and gas generation. Self-Validating Protocol:

  • Initial Segregation: Designate a specific waste container exclusively for "Non-Halogenated Organic Waste."

  • pH Spot-Check (Validation Step): Before adding the Boc-protected lactam to a mixed organic waste carboy, extract a 1 mL aliquot of the existing waste.

  • Test: Apply the aliquot to universal pH indicator paper.

  • Validate: The pH must read > 5. If the pH is < 4, the carboy is contaminated with acid. Do not add the chemical. Quarantine the carboy, vent it in a fume hood, and initiate a new waste container.

Phase 2: Containerization

Causality: Glass containers can shatter into hazardous shrapnel if pressurized. High-Density Polyethylene (HDPE) provides superior chemical compatibility and structural flexibility.

  • Select a clean, UN-rated HDPE carboy.

  • Transfer the tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate waste (either neat or dissolved in standard solvents like ethyl acetate or hexanes) into the carboy using a grounded funnel.

  • Venting Protocol: For the first 24 hours after a significant addition, utilize a pressure-venting cap to allow any trace gases to escape safely before sealing tightly.

Phase 3: SAA Accumulation and Labeling

Causality: Proper labeling prevents downstream mixing errors by waste management personnel.

  • Attach a compliant "Hazardous Waste" tag immediately upon the first drop of waste entering the container.

  • Explicitly list "tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate" and all associated solvents on the label. Do not use generic abbreviations.

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring secondary containment is in place.

Phase 4: Transfer and Final Disposal
  • Monitor the SAA container volume. Once it reaches the regulatory limit (e.g., 55 gallons) or the maximum accumulation time (e.g., 6 months for Subpart K eligible entities)[4], seal the container with a solid, non-venting cap.

  • Transfer the waste to the Central Accumulation Area (CAA).

  • Coordinate with a licensed hazardous waste vendor for final disposal via high-temperature commercial incineration, which completely destroys the organic framework without generating toxic ash.

Section 4: Spill Response and Decontamination

In the event of a localized spill of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain: Surround the spill with chemically inert absorbent pads or vermiculite. Never use acidic neutralizers.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution to ensure no acidic residues remain that could react with trace amounts of the chemical.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: How to Properly Dispose Chemical Hazardous Waste Source: National Science Teaching Association (NSTA) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Handling functionalized organic building blocks requires more than passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical’s physical properties and reactivity. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling functionalized organic building blocks requires more than passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical’s physical properties and reactivity. As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide for handling tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate .

This guide moves beyond basic safety rules, explaining the causality behind Personal Protective Equipment (PPE) selection and providing self-validating protocols to ensure absolute operational safety in drug discovery and synthetic laboratories.

Physicochemical Profile and Hazard Assessment

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is an N-Boc protected lactam widely used as a precursor for functionalized piperidines. According to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standard, a formal hazard assessment is required before handling hazardous chemicals[1]. To select the correct PPE, we must first understand the quantitative hazard profile of the compound[2].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationOperational Implication
Chemical Name tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylateN-Boc protected cyclic amide (lactam).
CAS Number 253866-57-8Unique identifier for SDS cross-referencing.
Molecular Weight 213.27 g/mol Highly lipophilic due to the Boc group.
Physical State Solid / Crystalline PowderProne to aerosolization and dust formation.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335)Direct contact causes severe irritation; dust inhalation affects the respiratory tract.

The Causality of PPE Selection (Risk vs. Reactivity)

The American Chemical Society (ACS) Center for Lab Safety emphasizes the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[3]. Applying this framework, our PPE choices are dictated by two specific mechanistic risks associated with this compound:

  • The Lipophilicity Carrier Effect: As a dry powder, this compound is a standard irritant. However, the tert-butyloxycarbonyl (Boc) protecting group makes the molecule highly lipophilic. When dissolved in aggressive organic solvents (e.g., Dichloromethane or Dimethylformamide), the solvent acts as a permeation enhancer. If a splash occurs, the solvent rapidly carries the lipophilic lactam through standard nitrile gloves and into the stratum corneum of the skin.

  • Deprotection Gas Evolution: A common subsequent synthetic step is Boc-deprotection using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). This reaction rapidly evolves carbon dioxide ( CO2​ ) and isobutylene gas. If performed in a closed system, the sudden pressure spike can cause glassware failure and chemical splashing, necessitating robust eye and face protection.

Table 2: Mandatory PPE Matrix

Protection ZoneRecommended EquipmentCausality / Material Specification
Eye/Face Splash goggles (ANSI Z87.1)Protects against solid dust particulates and pressurized solvent splashes during deprotection.
Hands (Solid) Nitrile gloves (min. 4 mil)Sufficient barrier for dry powder handling. Must be inspected for micro-tears before use.
Hands (Solution) Butyl rubber or Laminate glovesRequired if dissolved in aggressive solvents (e.g., DCM) which rapidly permeate standard nitrile.
Body Flame-resistant lab coatPrevents particulate accumulation on street clothing; protects against static ignition.
Respiratory Fume Hood (Primary)Compound must be handled in a hood. Respirators (N95) are only for emergency spill response.

Operational Safety Workflow & Handling Protocol

A safety protocol is only effective if it is a self-validating system . The following step-by-step methodology ensures that safety controls are actively verified before and during the handling of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate.

Step 1: Environmental & Equipment Validation
  • Fume Hood Check: Before opening the chemical container, verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Workspace Clearance: Remove incompatible materials, specifically strong oxidizers and strong acids, from the weighing area to prevent accidental premature Boc-deprotection.

Step 2: PPE Donning and Integrity Inspection
  • Glove Inflation Check: Don your lab coat and safety goggles. Before putting on nitrile gloves, trap air inside the glove and roll the cuff tight. Self-validation: A slow leak indicates micro-punctures, rendering the glove useless. Discard and test a new pair.

Step 3: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat. The crystalline powder can hold a static charge, causing it to repel from metal spatulas and aerosolize.

  • Transfer: Weigh the solid directly inside the fume hood. Cap the source bottle immediately after removing the required mass to minimize ambient moisture exposure.

Step 4: Solution Preparation
  • Solvent Addition: Slowly add the reaction solvent (e.g., THF, DCM).

  • PPE Shift: Once the solid is in solution, switch your outer gloves to a solvent-resistant material (like Silver Shield laminate) if handling highly penetrating solvents.

PPE_Workflow Start Pre-Operation Check Verify Fume Hood & PPE Weighing Weighing & Transfer (Minimize Dust/Aerosols) Start->Weighing Reaction Reaction Setup (Solvent Addition) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Containment (Wet Wipe, No Sweeping) Spill->CleanUp Yes Disposal Waste Disposal (Solid Organic Waste) Spill->Disposal No CleanUp->Disposal

Figure 1: Safe handling, spill response, and disposal workflow for N-Boc lactam derivatives.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action prevents the escalation of respiratory hazards.

Solid Spill Containment Protocol
  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Suppress Dust (Critical Step): Do not use a dry brush or broom, as this will aerosolize the H335-classified powder. Instead, gently cover the spill with damp paper towels or a commercial spill absorbent pad lightly wetted with water or isopropanol.

  • Collect: Use a non-sparking polypropylene scoop to lift the wet absorbent material and the chemical together.

  • Decontaminate: Wash the affected surface with a detergent solution, followed by a final wipe with an isopropanol-dampened lint-free cloth.

Waste Disposal Logistics
  • Solid Waste: Place all contaminated wipes, empty chemical vials, and compromised gloves into a sealable, clearly labeled "Hazardous Solid Organic Waste" container.

  • Liquid Waste: If the compound was dissolved, the resulting solution must be collected in a compatible, vented organic waste carboy (venting is crucial if trace acids are present to prevent CO2​ /isobutylene pressure buildup).

References

  • tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8) Profile Source: ChemRadar Substance Database URL: [Link]

  • General Requirements for Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • ACS Center for Lab Safety & RAMP Framework Source: American Chemical Society (ACS) URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
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